Sulofenur
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJSFAJISYZPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149208 | |
| Record name | Sulofenur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110311-27-8 | |
| Record name | Sulofenur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulofenur [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulofenur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOFENUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Efficacy of Sulofenur: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulofenur (also known by its laboratory designation, LY186641) is a diarylsulfonylurea compound that was investigated for its potential as an anticancer agent. Preclinical studies conducted primarily in the late 1980s and early 1990s explored its efficacy in various cancer models. This technical guide synthesizes the available preclinical data on this compound's efficacy, with a focus on quantitative outcomes, experimental designs, and its putative mechanism of action. It is important to note that detailed modern preclinical data, including comprehensive in vitro activity across extensive cell line panels and in-depth signaling pathway analysis, are limited in the publicly available literature.
Quantitative Data on Antitumor Efficacy
The available quantitative data from preclinical studies on this compound is limited. The following tables summarize the key findings from in vivo and in vitro investigations.
In Vivo Efficacy
A study utilizing a subrenal capsule assay in fresh human tumor samples provided the following tumor growth inhibition rates (TGIRs) for this compound:
| Tumor Type | Average Tumor Growth Inhibition Rate (TGIR) (%) |
| Malignant Lymphoma | 51 ± 19 |
| Esophageal Cancer | 51 ± 20 |
| Colorectal Cancer | 48 ± 12 |
Data from a preclinical evaluation of LY186641 using the subrenal capsule assay.
Qualitative assessments from a study on colon adenocarcinoma xenografts reported a "high proportion of objective regressions" and "significant inhibition of growth" in several tumor lines.
In Vitro Efficacy
Experimental Protocols
In Vivo Xenograft Studies
-
Animal Model: Mice with subcutaneously implanted human colon adenocarcinoma xenografts.
-
Treatment Regimen: this compound was administered via oral gavage at a maximum tolerated dose of 300 mg/kg/dose.
-
Dosing Schedule: The drug was given twice daily, five days a week, for two or three consecutive weeks.
-
Outcome Assessment: Efficacy was evaluated based on objective tumor regressions and inhibition of tumor growth. The studies also involved the establishment of this compound-resistant xenograft models.
In Vitro Cytotoxicity Assays
-
Cell Line: EMT6 mouse mammary tumor cells.
-
Culture Conditions: Cells were grown in monolayer cultures and evaluated in both exponentially growing and quiescent, plateau-phase states. The effect of hypoxia and varying pH (from 7.0 to 6.0) on cytotoxicity was also assessed.
-
Combination Studies: The potential for this compound to potentiate the cytotoxic effects of X-ray radiation was investigated.
-
Endpoint: The primary endpoint was cell survival.
Putative Mechanism of Action and Signaling Pathway
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, studies on related diarylsulfonylurea compounds suggest a potential mechanism involving the inhibition of plasma membrane NADH oxidase. Another proposed mechanism is the uncoupling of mitochondrial oxidative phosphorylation, leading to a decrease in cellular ATP levels.
Based on these findings, a putative signaling pathway for this compound's anticancer activity is proposed below. It is important to emphasize that this is a hypothesized pathway based on studies of related compounds and requires further experimental validation for this compound itself.
Caption: Putative mechanism of action for this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of this compound's efficacy as inferred from the available literature.
Caption: Generalized preclinical experimental workflow for this compound.
Conclusion
The preclinical data available for this compound suggests it possessed a degree of antitumor activity, particularly against certain solid tumors like colon adenocarcinoma. In vitro studies indicated its cytotoxicity could be influenced by the tumor microenvironment, specifically pH. The proposed mechanisms of action, including NADH oxidase inhibition and mitochondrial uncoupling, offer a basis for its anticancer effects. However, a comprehensive understanding of its efficacy is limited by the lack of detailed, publicly available quantitative data and in-depth molecular studies from the period of its active investigation. This overview provides a summary of the foundational preclinical work on this compound, highlighting both the promising findings and the gaps in the available data for a complete modern assessment.
Sulofenur's Impact on Cellular Signaling: A Review of a Novel Anticancer Agent
For Immediate Release
Tucson, AZ – December 12, 2025 – Sulofenur (also known as LY186641), a diarylsulfonylurea, has demonstrated a broad spectrum of antitumor activity in preclinical models. While its precise mechanism of action remains under investigation, existing research points towards a unique method of inhibiting cancer cell growth that is distinct from conventional chemotherapy agents. This document provides a technical overview of the current understanding of this compound's effects on cellular mechanisms, with a focus on its potential impact on signaling pathways.
Preclinical and Clinical Overview
This compound has been evaluated in both preclinical and clinical settings. Preclinical studies have shown its efficacy against a variety of solid tumors. In a preclinical evaluation using a subrenal capsule assay on fresh human tumor samples, this compound demonstrated a 37% overall chemosensitivity rate. The average tumor growth inhibition rates were notable in malignant lymphoma (51 ± 19%), esophageal cancer (51 ± 20%), and colorectal cancer (48 ± 12%).[1] This antitumor effect was comparable to standard anticancer drugs.[1]
Phase I and II clinical trials have been conducted to determine the safety, toxicity, and efficacy of this compound in patients with advanced solid tumors, including ovarian cancer.[2] The primary dose-limiting toxicities observed were hemolytic anemia and methemoglobinemia.[2] Despite these side effects, the compound showed modest clinical activity in heavily pretreated patients.[2]
Unraveling the Mechanism of Action: A Look at Cellular Targets
The definitive mechanism by which this compound exerts its anticancer effects is not yet fully elucidated and is described in the literature as "presumed novel" or "unknown". However, several studies have explored its interaction with cellular components, offering insights into its potential signaling consequences.
Mitochondrial Effects: Uncoupling Oxidative Phosphorylation
Initial investigations into this compound's cellular targets revealed that it accumulates in mitochondria. Further studies demonstrated that this compound and other related diarylsulfonylureas can act as uncouplers of mitochondrial oxidative phosphorylation. This process involves dissipating the mitochondrial membrane potential and increasing state 4 respiration. The proposed mechanism for this uncoupling action is related to the translocation of hydrogen ions across the inner mitochondrial membrane. However, a direct correlation between this uncoupling effect and the antitumor activity of these compounds could not be established. While high concentrations of this compound leading to cytotoxicity might be partially attributed to this mitochondrial uncoupling, the inhibition of cell growth at lower, non-toxic concentrations does not appear to be a result of this phenomenon.
Potential Inhibition of Plasma Membrane NADH Oxidase
Research on a structurally similar diarylsulfonylurea, LY181984, has provided a potential clue into the anticancer mechanism of this class of compounds. This study revealed that LY181984 inhibits the activity of NADH oxidase located in the plasma membrane of HeLa cancer cells. The inhibition was observed at concentrations that correlated with the drug's binding affinity to a protein in the plasma membrane. A growth-inactive analog of the compound showed only weak inhibition of the enzyme, suggesting that this enzymatic inhibition may be linked to the antitumor activity. While this provides a compelling hypothesis for the mechanism of action of diarylsulfonylureas, direct evidence for this compound's inhibition of NADH oxidase is not yet available.
Insights from Other Sulfonylureas: The Role of Reactive Oxygen Species and Kinase Pathways
While not diarylsulfonylureas, studies on other sulfonylurea compounds with anticancer properties, such as glibenclamide, may offer parallel insights. Glibenclamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This process was associated with the activation of the pro-apoptotic c-Jun NH2-terminal kinase (JNK) and the inhibition of the anti-apoptotic AKT kinase.[3][4] This suggests that the anticancer effects of some sulfonylureas could be mediated through the modulation of key signaling kinases that regulate cell survival and death.
Summary of Quantitative Data
Due to the limited publicly available research specifically detailing this compound's effects on cell signaling pathways, a comprehensive table of quantitative data, such as IC50 values for specific kinase inhibition or dose-dependent effects on protein phosphorylation, cannot be compiled at this time. The primary quantitative data available from preclinical studies relates to tumor growth inhibition rates in various cancers.[1]
Experimental Protocols
Detailed experimental protocols for assessing this compound's impact on specific cell signaling pathways are not extensively described in the current body of literature. The methodologies used in the key cited studies are summarized below.
Mitochondrial Respiration and Membrane Potential Assay
-
Objective: To assess the effect of this compound on mitochondrial oxidative phosphorylation.
-
Methodology: Mitochondria are isolated from rat liver and tumor cells. Oxygen consumption is measured polarographically to determine state 4 respiration in the presence of various concentrations of this compound. Mitochondrial membrane potential is assessed using fluorescent probes that accumulate in the mitochondria in a potential-dependent manner.
NADH Oxidase Activity Assay
-
Objective: To determine if this compound inhibits plasma membrane NADH oxidase activity. (Based on studies with a related compound, LY181984)
-
Methodology: Plasma membrane vesicles are isolated from cultured cancer cells (e.g., HeLa). The rate of NADH oxidation is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm in the presence and absence of this compound.
In Vitro Cytotoxicity and Cell Growth Inhibition Assays
-
Objective: To evaluate the effect of this compound on cancer cell viability and proliferation.
-
Methodology: Various human tumor cell lines are cultured in the presence of increasing concentrations of this compound. Cell viability can be assessed using assays such as the MTT assay, which measures mitochondrial metabolic activity. Cell growth inhibition is determined by counting cell numbers over time.
Visualizing the Potential Mechanisms of Action
Given the incomplete understanding of this compound's precise signaling effects, a definitive pathway diagram cannot be constructed. However, based on the available evidence for this compound and related diarylsulfonylureas, a hypothetical model of potential cellular targets can be visualized.
Caption: Hypothetical cellular targets and signaling effects of this compound.
Future Directions
While this compound has shown promise as an anticancer agent with a potentially novel mechanism of action, further in-depth research is required to fully elucidate its effects on specific cell signaling pathways. Future studies should focus on identifying the direct molecular targets of this compound and investigating its impact on key cancer-related signaling cascades, such as the PI3K/Akt, MAPK, and other pathways that regulate cell proliferation, survival, and apoptosis. A more comprehensive understanding of its mechanism will be crucial for its potential future development and clinical application.
References
- 1. [Antitumor activity of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea, LY 186641 against various human cancers using subrenal capsule assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of Sulofenur
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulofenur, designated as LY186641, is a diarylsulfonylurea that emerged from preclinical studies as a potential antineoplastic agent.[1] Its chemical name is N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea.[2] Investigated for its activity against a range of solid tumors, this compound's journey through preclinical and clinical evaluation has provided valuable insights into the therapeutic potential and challenges of this class of compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Preclinical Evaluation
This compound was identified as a promising antitumor agent with a broad spectrum of activity in preclinical models.[3] It demonstrated notable efficacy in various in vivo and in vitro animal tumor models.[1] However, its precise mechanism of action has remained somewhat elusive, being described as novel and distinct from other cytotoxic agents.[1] Mitochondria have been suggested as a potential target, as they have been shown to accumulate the drug.[1]
Early studies explored its cytotoxic effects, revealing that its efficacy is influenced by environmental factors such as pH. The cytotoxicity of this compound was observed to increase as the pH of the culture medium decreased from 7.0 to 6.0.[2] This characteristic suggests potential for enhanced activity in the acidic microenvironment often associated with solid tumors.
Synthesis of this compound
The synthesis of this compound, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, involves a multi-step process. A key publication by Grossman et al. outlines the synthesis of diarylsulfonylureas, including this compound.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 5-Indanesulfonyl Chloride
A detailed protocol for the synthesis of the key intermediate, 5-indanesulfonyl chloride, is a prerequisite for the final coupling step. This can be achieved through the sulfonation of indane followed by chlorination.
Step 2: Synthesis of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea
-
Reaction Setup: A solution of 5-indanesulfonyl chloride in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To this solution, an equimolar amount of 4-chloroaniline (B138754) is added dropwise at a controlled temperature, typically at or below room temperature, in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid formed during the reaction.
-
Formation of Sulfonamide: The reaction mixture is stirred for a specified period until the formation of the intermediate N-(4-chlorophenyl)-5-indanesulfonamide is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isocyanate Formation: The resulting sulfonamide is then reacted with an isocyanate-generating reagent, such as phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene), in an inert solvent. This step forms the corresponding sulfonyl isocyanate.
-
Urea Formation: The sulfonyl isocyanate is then reacted with 4-chloroaniline to yield the final product, this compound.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea.
Note: This is a generalized protocol based on common methods for synthesizing diarylsulfonylureas. The specific reaction conditions, such as solvents, temperatures, and reaction times, would be detailed in the primary literature.
Mechanism of Action
The precise molecular mechanism of this compound's antitumor activity is not fully elucidated, though it is known to be a novel mechanism.[1] It is cytotoxic at high concentrations and inhibits cell growth at lower concentrations without causing immediate cell death.[1]
One hypothesis suggests that the mechanism of action may involve the uncoupling of mitochondrial oxidative phosphorylation, leading to hydrogen ion translocation.[1] However, a direct correlation between this uncoupling action and the inhibition of cell growth has not been established.[1]
The workflow for investigating the mechanism of action of a novel compound like this compound would typically involve a series of in vitro assays.
Caption: Workflow for Investigating the In Vitro Mechanism of Action of this compound.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Data not available in the searched literature |
While the antiproliferative effects of this compound have been documented, specific IC50 values against a panel of cancer cell lines were not found in the publicly available literature searched.
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/m²) | Half-life (t½) | Protein Binding | Primary Metabolites | Citation |
| Mouse | 240-1000 | ~30 hours | >99% | 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, 3-ketoindanyl derivatives | [5] |
| Rat | 240-1000 | ~6 hours | >99% | 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl, 3-ketoindanyl derivatives | [5] |
| Monkey | 240-1000 | ~110 hours | >99% | 1-hydroxyindanyl and 1-ketoindanyl derivatives | [5] |
| Dog | 240-1000 | ~200 hours | >99% | Not specified | [5] |
| Human | 800 | Prolonged | >99% | 1-hydroxyindanyl and 1-ketoindanyl derivatives | [3][5] |
Experimental Protocols
Cytotoxicity Assay (General Protocol)
The antiproliferative activity of this compound would typically be determined using a standard cytotoxicity assay, such as the MTT or SRB assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (typically in a logarithmic series) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B dye. The protein-bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Caption: A typical experimental workflow for a cytotoxicity assay.
Pharmacokinetic Analysis (General Methodology)
The pharmacokinetic parameters of this compound are determined through in vivo studies in animal models and human clinical trials.
-
Drug Administration: this compound is administered to the subjects, either orally or intravenously, at a specific dose.
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of this compound and its metabolites in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Clinical Development and Outcomes
This compound advanced to Phase I and II clinical trials.[3] In a Phase II trial in patients with advanced epithelial ovarian cancer refractory to standard chemotherapy, this compound demonstrated modest antitumor activity.[3] Partial responses were observed in 15% of assessable patients, with 42% experiencing prolonged stable disease.[3]
The dose-limiting toxicities observed in clinical trials were anemia and methemoglobinemia, which are thought to be related to the metabolic formation of p-chloroaniline.[1][3] These toxicities posed a significant challenge to the clinical utility of this compound and have limited its further development.[3]
Conclusion
This compound is a diarylsulfonylurea with demonstrated preclinical antitumor activity and modest clinical efficacy in certain cancer types. While its novel mechanism of action remains an area for further investigation, its development was hampered by dose-limiting toxicities. The study of this compound and its analogs provides valuable information for the design of future anticancer agents with improved therapeutic windows. The detailed understanding of its synthesis, pharmacokinetics, and biological effects serves as an important reference for researchers in the field of oncology and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Diarylsulfonylureas and radiotherapy. I. In vitro studies with N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, LY-186641-药物合成数据库 [drugfuture.com]
- 5. Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Anticancer Activity of Sulofenur
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulofenur (N-(4-chlorophenyl)-N'-(4-hydroxyphenyl)urea) is a diarylsulfonylurea analog that has been investigated for its potential as an anticancer agent. It belongs to a class of compounds that has shown promise in preclinical studies by targeting essential cellular processes involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Mechanism of Action
The anticancer effects of this compound are attributed to its ability to interfere with critical cellular machinery, primarily acting as an inhibitor of ribonucleotide reductase (RR). RR is a key enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[1][2][3] By inhibiting this enzyme, this compound effectively depletes the pool of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA replication. This leads to the stalling of DNA synthesis, resulting in cell cycle arrest and the induction of apoptosis (programmed cell death).[4][5]
Key Molecular Events:
-
Inhibition of Ribonucleotide Reductase: this compound targets the R2 subunit of ribonucleotide reductase, disrupting the enzyme's function and halting the production of deoxyribonucleotides.
-
Cell Cycle Arrest: The depletion of dNTPs triggers cell cycle checkpoints, leading to an accumulation of cells in the S-phase or G1 phase of the cell cycle.[6][7] Some studies have also reported G2/M phase arrest in certain cancer cell lines.[8][9][10]
-
Induction of Apoptosis: Prolonged cell cycle arrest and the inability to repair DNA damage ultimately lead to the activation of apoptotic pathways. This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[8][11][12]
-
Modulation of Signaling Pathways: this compound has been shown to influence various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[8][13] Inhibition of these pathways further contributes to its anticancer effects.
Quantitative Data: In Vitro Efficacy
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for this compound across various cancer types.
| Breast Cancer Cell Lines | Cancer Subtype | IC50 (µM) | Exposure Time |
| MDA-MB-231 | Triple-Negative | 21 | 24h[14] |
| MCF-7 | ER-Positive | 19 | 24h[14] |
| SK-BR-3 | HER2-Positive | 25 | 24h[14] |
| MDA-MB-468 | Triple-Negative | Not specified | 24h[14] |
| Ovarian Cancer Cell Lines | IC50 (µM) | Exposure Time |
| MDAH 2774 | ~8 | 72h[6] |
| SkOV-3 | ~8 | 72h[6] |
| Kidney Cancer Cell Lines | IC50 (µM) | Exposure Time |
| 769-P | ~12.5 | 48h[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.5 µM to 240 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits ribonucleotide reductase, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for evaluating the in vitro anticancer activity of this compound.
References
- 1. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforaphane induces cell cycle arrest by protecting RB-E2F-1 complex in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforaphane, a Chemopreventive Compound Induces Necrotic Behavior and Inhibits S-phase of Cell Cycle in Human Kidney Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane induces cell cycle arrest and apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforaphane induces cell cycle arrest and apoptosis in murine osteosarcoma cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells [frontiersin.org]
- 12. Inhibition of cell cycle and induction of apoptosis by sulforaphane in cell lines carrying various inherited BRCA1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforaphane: a natural organosulfur having potential to modulate apoptosis and survival signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Sulofenur: A Technical Guide on its Potential as a Novel Antineoplastic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulofenur (LY186641) is a diarylsulfonylurea that emerged as a novel antineoplastic agent with a unique chemical structure and a distinct preclinical profile of broad-spectrum activity against solid tumors.[1] Unlike conventional cytotoxic agents, its mechanism of action was suggested to be novel and not reliant on the nonselective destruction of rapidly dividing cells.[2] This guide provides an in-depth technical overview of this compound, summarizing its clinical evaluation, pharmacokinetic profile, and what is known about its mechanism of action. It is important to distinguish this compound from Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, as these are distinct compounds with different mechanisms of action.
Preclinical Antitumor Activity
Preclinical studies demonstrated that this compound possesses a wide spectrum of anti-tumor activity against various murine solid tumors and human tumor xenografts. This promising preclinical efficacy led to its evaluation in clinical trials.[3]
Mechanism of Action
The precise molecular mechanism underlying the antineoplastic activity of this compound remains largely undefined.[2] Early investigations into its mode of action revealed the following:
-
Mitochondrial Effects : this compound has been shown to accumulate in mitochondria.[2] In isolated mitochondria, it acts as an uncoupler of oxidative phosphorylation, leading to an increase in state 4 respiration and dissipation of the mitochondrial membrane potential. This uncoupling effect is thought to be due to its properties as a lipophilic molecule with a dissociable hydrogen ion, allowing it to translocate protons across the inner mitochondrial membrane. However, a direct correlation between this uncoupling activity and its tumor cell growth inhibition was not established.[2]
-
Cytostatic and Cytotoxic Effects : In vitro, this compound demonstrates cytotoxic effects at high concentrations and inhibits cell growth at lower concentrations without causing immediate cell death.[2] The inhibition of cell growth does not appear to be directly related to its mitochondrial uncoupling action.[2]
It is hypothesized that the antineoplastic effects of diarylsulfonylureas like this compound may be distinct from other chemotherapeutic agents, as they do not appear to interfere with the synthesis of proteins and nucleic acids.[3]
Clinical Evaluation
This compound underwent Phase I and Phase II clinical trials to determine its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced solid tumors.
Phase I Trials
Phase I studies were conducted to establish the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound. Various oral dosing schedules were evaluated.
-
Dose-Limiting Toxicities : The primary DLTs observed across Phase I trials were anemia and methemoglobinemia, which could result in cyanosis.[1][4] Hemolysis was also reported.[5] One study reported a fatal subendocardial infarction in a patient on a daily x 21 schedule.[5]
-
Maximum Tolerated Dose : One study determined the MTD to be 1,200 mg/m²/day for a 7-day oral administration schedule.[1]
Phase II Trial in Advanced Ovarian Cancer
A notable Phase II trial evaluated this compound in patients with advanced epithelial ovarian cancer refractory to standard chemotherapy.[4]
Experimental Protocol: Phase II Trial in Ovarian Cancer
-
Patient Population : 35 patients with Stage III or IV ovarian cancer refractory to standard chemotherapy.[4]
-
Dosage and Administration : this compound was administered orally at a dose of 800 mg/m² per day.[4]
-
Dosing Schedules Evaluated :
-
Initial Schedule : Daily oral dose for 14 days, with a 21-day treatment cycle (administered to the first 9 patients).[4]
-
Modified Schedule : Daily for 5 days followed by 2 days of rest for 3 consecutive weeks, with a 28-day treatment cycle (5/2-day schedule, administered to the subsequent 26 patients). This change was implemented to reduce toxicity based on preclinical models.[4]
-
-
Assessments : Response to treatment, toxic effects, and pharmacokinetics were evaluated. Pharmacodynamic analysis involved comparing this compound parent and metabolite plasma levels with methemoglobin levels.[4]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from the clinical evaluation of this compound.
Table 1: Efficacy of this compound in Advanced Ovarian Cancer [4]
| Outcome | Value |
| Number of Assessable Patients | 26 |
| Partial Response (PR) | 15% (4 patients) |
| 95% Confidence Interval for PR | 4% - 35% |
| Duration of Partial Response | 6.5 - 18 weeks |
| Prolonged Stable Disease | 42% (11 patients) |
| Median Duration of Stable Disease | 20 weeks |
Table 2: Key Toxicities of this compound
| Toxicity | Observation |
| Anemia & Methemoglobinemia | Dose-limiting toxicities.[1][4] In the ovarian cancer trial, patients on the 5/2-day schedule had less severe anemia and methemoglobinemia than those on the 14-day schedule.[4] |
| Red Blood Cell Transfusions | Required by 78% of patients on the 14-day schedule versus 31% of patients on the 5/2-day schedule in the ovarian cancer trial.[4] |
| Dose Reductions | Required in 31% of patients on the 5/2-day schedule due to anemia and methemoglobinemia.[4] |
| Hemolysis | Reported as a toxicity in Phase I trials.[5] |
Pharmacokinetics
Pharmacokinetic studies of this compound revealed several key characteristics:
-
Half-Life : this compound has a prolonged serum half-life of approximately 30 hours.[1]
-
Metabolism : The hydroxy and keto metabolites of this compound have even longer plasma half-lives compared to the parent compound.[4]
-
Correlation with Toxicity : The concentrations of the hydroxy and keto metabolites showed a higher correlation with methemoglobin levels than the parent this compound concentrations.[4]
Visualizations
The following diagrams illustrate the clinical development pathway of this compound and a conceptual representation of its proposed, though unconfirmed, mechanism of action.
Conclusion and Future Directions
This compound demonstrated modest clinical activity in heavily pretreated patients with advanced ovarian cancer, with some patients achieving partial responses or prolonged stable disease.[4] However, its clinical utility is significantly hampered by its dose-limiting toxicities, namely anemia and methemoglobinemia.[1][4] The toxic effects appear to be linked to its metabolites.[4]
While the preclinical antitumor activity was promising, the mechanism of action remains to be fully elucidated. The uncoupling of mitochondrial oxidative phosphorylation is an observed effect but does not appear to be the primary driver of its anticancer activity.[2]
The challenges posed by this compound's toxicity profile have limited its further development.[3] Future research in this area could focus on identifying less toxic derivatives of diarylsulfonylureas with alternative metabolic pathways that retain or enhance the antitumor efficacy.[4] A deeper understanding of the specific molecular targets of this class of compounds is necessary to unlock their full therapeutic potential.
References
- 1. Clinical pharmacology of a novel diarylsulfonylurea anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of this compound (LY186641) given orally on a daily x 21 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulofenur's Molecular Targets in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulofenur (N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, LY186641) is a diarylsulfonylurea (DSU) that demonstrated a broad spectrum of antitumor activity in preclinical models of solid tumors.[1] Despite early clinical interest, its development was hampered by dose-limiting toxicities, and its precise molecular targets and mechanism of action in cancer cells remain largely undefined in publicly available literature. This technical guide synthesizes the available preclinical and clinical data on this compound, focusing on its known pharmacological properties and exploring its putative molecular targets based on studies of related diarylsulfonylurea compounds. The information presented herein aims to provide a comprehensive resource for researchers interested in the further investigation of this compound and other diarylsulfonylureas as potential anticancer agents.
Introduction
This compound emerged as a novel antineoplastic agent with a unique chemical structure distinct from conventional chemotherapy agents of its time.[2] Preclinical studies revealed its efficacy against a range of murine solid tumors and human tumor xenografts, leading to its evaluation in Phase I and II clinical trials.[1][2] However, significant hematological toxicities, specifically hemolytic anemia and methemoglobinemia, were consistently observed and posed a major challenge to its clinical utility.[3] These toxicities are thought to be associated with the metabolic formation of p-chloroaniline.
While the definitive molecular targets of this compound have not been fully elucidated, research on related diarylsulfonylureas and other sulfonylurea compounds offers valuable insights into its potential mechanisms of action. This guide will delve into these hypothesized targets and signaling pathways, providing a framework for future research.
Clinical Pharmacology and Efficacy
Clinical trials of this compound in patients with advanced solid tumors provided initial data on its safety, tolerability, and preliminary efficacy.
Quantitative Clinical Trial Data
| Trial Phase | Cancer Type(s) | Dosage and Schedule | Key Toxicities | Efficacy | Reference |
| Phase I | Advanced Refractory Cancer | 30 mg/m²/week, escalated to 2550 mg/m²/week (weekly p.o. for 6 weeks) | Methemoglobinemia (dose-related), Hemolytic anemia | No objective tumor responses observed. | |
| Phase I/II | Advanced Solid Tumors | 1,200 mg/m²/day (daily p.o. for 7 days, 3-week cycle) | Methemoglobinemia, Red blood cell hemolysis | One partial remission in a patient with refractory ovarian cancer. | [3] |
| Phase II | Advanced Non-Small Cell Lung Cancer | 800 mg/m² (p.o. Monday-Friday for 21 days, every 28 days) | Anemia (Grade 1-3 in 62% of patients), Hemolysis, Methemoglobinemia | No significant response; 2 patients had stable disease or minor response. | [2] |
Preclinical Antitumor Activity
Preclinical studies were instrumental in establishing the anticancer potential of this compound across various tumor models.
Quantitative Preclinical Data
| Model System | Tumor Type | Key Findings | Reference |
| Subrenal Capsule Assay | Various Human Cancers | Overall chemosensitivity rate of 37%. Average tumor growth inhibition rates: Malignant lymphoma (51%), Esophageal cancer (51%), Colorectal cancer (48%). | [1] |
Putative Molecular Targets and Signaling Pathways
While direct evidence for this compound's molecular targets is scarce, studies on structurally related compounds suggest two primary areas of investigation: inhibition of plasma membrane NADH oxidase and modulation of ATP-sensitive potassium (K-ATP) channels.
Inhibition of NADH Oxidase
A study on the diarylsulfonylurea LY181984, which is structurally similar to this compound, demonstrated its ability to inhibit the NADH oxidase activity of HeLa cell plasma membranes. This inhibition was specific to the tumor cells, as no effect was observed on NADH oxidase from rat liver plasma membranes.
Hypothesized Mechanism: The inhibition of NADH oxidase on the plasma membrane of cancer cells could disrupt cellular redox balance and interfere with signaling pathways that are dependent on NAD+/NADH ratios, potentially leading to cell growth arrest and apoptosis.
Modulation of ATP-Sensitive Potassium (K-ATP) Channels
Several sulfonylureas, most notably the antidiabetic drug glibenclamide, are known to inhibit ATP-sensitive potassium (K-ATP) channels.[4] These channels are expressed in various cancer cells and are implicated in regulating cell proliferation.[5][6] Inhibition of K-ATP channels leads to membrane depolarization, which can trigger a cascade of events culminating in apoptosis.
Hypothesized Mechanism: this compound, as a sulfonylurea, may inhibit K-ATP channels on the plasma membrane of cancer cells. This would lead to membrane depolarization, an influx of Ca2+, and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis through intrinsic and/or extrinsic pathways.
Experimental Protocols
NADH Oxidase Activity Assay
This protocol is designed to measure the NADH oxidase activity in isolated plasma membranes from cancer cells and to assess the inhibitory effect of this compound.
Workflow:
References
- 1. [Antitumor activity of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea, LY 186641 against various human cancers using subrenal capsule assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II study of this compound (LY 186641). A novel antineoplastic agent in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ATP-sensitive potassium channels causes reversible cell-cycle arrest of human breast cancer cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploitation of ATP-sensitive potassium ion (KATP) channels by HPV promotes cervical cancer cell proliferation by contributing to MAPK/AP-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Sulofenur (LY186641): A Technical Overview of its Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulofenur (LY186641) is a diarylsulfonylurea compound that has been investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical guide on the chemical properties, structure, and known biological activities of this compound. It includes a summary of its physicochemical properties, a detailed synthesis protocol, and an overview of its proposed mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.
Chemical Properties and Structure
This compound, with the IUPAC name N-([(4-chlorophenyl)amino]carbonyl)-2,3-dihydro-1H-indene-5-sulfonamide, is a synthetic diarylsulfonylurea. Its chemical structure is characterized by a central urea (B33335) linkage flanked by a 4-chlorophenyl group and a 2,3-dihydro-1H-indene-5-sulfonamide moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅ClN₂O₃S | PubChem |
| Molecular Weight | 350.82 g/mol | PubChem |
| Melting Point | 169-172 °C | [1] |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 96.9 Ų | PubChem |
| CAS Number | 110311-27-8 | PubChem |
| SMILES | C1C(C=C(C2=C1)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)=C2 | PubChem |
Synthesis of this compound (LY186641)
The synthesis of this compound can be achieved through the reaction of 2,3-dihydro-1H-indene-5-sulfonamide with 4-chlorophenyl isocyanate. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-dihydro-1H-indene-5-sulfonamide
-
4-chlorophenyl isocyanate
-
Acetone
-
1N Sodium Hydroxide (B78521) (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Water
Procedure:
-
Dissolve 93.2 g of 2,3-dihydro-1H-indene-5-sulfonamide in 300 ml of acetone.
-
To this solution, add 490 ml of a 1N sodium hydroxide solution.
-
In a separate flask, prepare a solution of 79.36 g of 4-chlorophenyl isocyanate in 250 ml of acetone.
-
Add the 4-chlorophenyl isocyanate solution to the reaction mixture with stirring.
-
Continue stirring the reaction mixture at room temperature for 18 hours.
-
After 18 hours, filter the reaction mixture.
-
To the filtrate, add 490 ml of 1N hydrochloric acid, which will result in the formation of a fine white precipitate.
-
Add one liter of water to the mixture.
-
Collect the solid precipitate by filtration to yield 144.86 g of this compound.[1]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated antineoplastic activity in preclinical and clinical studies.[2][3] While its precise mechanism of action is not fully elucidated, it is known to be a diarylsulfonylurea with cytotoxic effects against various cancer cell lines.
Proposed Mechanism of Action
The antitumor action of this compound is not fully understood.[4] Some evidence suggests that its mechanism may involve the uncoupling of mitochondria.[4] This would disrupt cellular energy metabolism, leading to cytotoxicity. However, further research is required to confirm this hypothesis and to identify specific molecular targets.
The metabolism of this compound has been linked to its toxicity profile. It can be metabolized to p-chloroaniline, which is associated with methemoglobinemia, a dose-limiting toxicity observed in clinical trials.
Cytotoxicity Assessment
The cytotoxic effects of this compound and its analogs are often evaluated using the sulforhodamine B (SRB) assay. This assay provides a quantitative measure of cell density, which is an indicator of cell viability.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cancer cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the fixed cells with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the unbound SRB by washing with 1% acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cell number.
Conceptual Workflow of this compound's Biological Effect
The following diagram provides a high-level conceptual workflow of this compound's interaction with cancer cells, based on the current understanding of its biological activity.
Conclusion
This compound (LY186641) is a diarylsulfonylurea with demonstrated antineoplastic properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, a reproducible synthesis protocol, and the current understanding of its biological mechanism of action. While the precise molecular targets and signaling pathways of this compound remain an area for further investigation, the information presented here serves as a foundational resource for ongoing and future research in the development of novel anticancer therapeutics.
References
- 1. prepchem.com [prepchem.com]
- 2. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of this compound (LY186641) given orally on a daily x 21 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Early Clinical Investigation of Sulofenur in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulofenur (LY186641), a diarylsulfonylurea, emerged as a novel antineoplastic agent with a distinct chemical structure and biological properties.[1] Preclinical studies demonstrated a wide spectrum of anti-tumor activity against various murine solid tumors and human tumor xenografts, including lung, colon, and gastric tumors, as well as rhabdomyosarcoma.[1][2] This promising preclinical activity prompted the initiation of early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. This technical guide synthesizes the findings from these early clinical investigations.
Phase I Clinical Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound in patients with refractory solid tumors.
Key Experimental Protocols
The methodologies employed in the key Phase I trials are detailed below:
Protocol 1: Daily Oral Administration
-
Objective: To determine the MTD of daily oral this compound.[3]
-
Patient Population: 38 patients with advanced solid malignant tumors.[3]
-
Dosing Regimen: this compound was administered orally on a daily schedule for 28 days, constituting a 5-week course. Dose escalation proceeded from an initial dosage of 250 mg/m² to 700 mg/m².[3]
-
Assessments: Toxicity was evaluated based on clinical and laboratory parameters. Pharmacokinetic analysis was performed to measure plasma concentrations of this compound.[3]
Protocol 2: Alternative Dosing Schedules
-
Objective: To evaluate two different oral dosing schedules to potentially improve the therapeutic index.[4]
-
Patient Population: Patients with refractory solid tumors were enrolled into two cohorts.[4]
-
Dosing Regimens:
-
Cohort A (n=18): Daily oral administration for 21 days, followed by a 7-day rest period (daily x 21 every 28 days), with five dose levels.[4]
-
Cohort B (n=14): Daily oral administration for 5 days with 2 days off for 3 consecutive weeks, every 28 days (daily x 5 for 3 weeks), with three dose levels.[4]
-
-
Assessments: Toxicities, tumor response, and pharmacokinetic parameters were assessed.[4]
Protocol 3: Pediatric Phase I Study
-
Objective: To determine the toxicity and MTD of this compound in children and adolescents with refractory solid tumors.[5]
-
Patient Population: 13 patients with refractory pediatric malignant solid tumors.[5]
-
Dosing Regimen: Daily dosages of 640, 800, and 960 mg/m² were administered in two divided oral doses for 5 consecutive days each week for 3 weeks.[5]
-
Assessments: The primary focus was on toxicity evaluation.[5]
Summary of Phase I Clinical Data
| Trial ID / Reference | Dosing Schedule | No. of Patients | Dose Range (mg/m²/day) | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Pharmacokinetics (Max Plasma Conc.) | Antitumor Activity |
| [3] | Daily for 28 days (5-week course) | 38 | 250 - 700 | 600 mg/m² | Hemolytic anemia, moderate methemoglobinemia, reversible toxic hepatitis.[3] | 348 x 10⁻⁶ g/ml | One patient with stable disease.[3] |
| [4] | Daily x 21, q28d | 18 | Not Specified | Not explicitly stated | Anemia, methemoglobinemia, hemolysis; one fatal subendocardial infarction.[4] | Not Specified | No responses reported for this schedule.[4] |
| [4] | Daily x 5 for 3 weeks, q28d | 14 | Not Specified | Not explicitly stated | Anemia, methemoglobinemia, hemolysis.[4] | Not Specified | One partial response in a patient with a Sertoli cell tumor.[4] |
| [5] | Daily x 5 for 3 weeks (Pediatric) | 13 | 640 - 960 | Not defined | Methemoglobinemia (at all dose levels), anemia, leukopenia, thrombocytopenia.[5] | Not Specified | No measurable tumor responses.[5] |
Phase II Clinical Trials
Following the determination of a recommended Phase II dose and schedule, several Phase II trials were conducted to evaluate the antitumor activity of this compound in specific solid tumor types.
Key Experimental Protocols
Protocol 4: Advanced Non-Small Cell Lung Cancer (NSCLC)
-
Objective: To assess the efficacy and safety of this compound in patients with advanced NSCLC without prior chemotherapy.[1]
-
Patient Population: 26 patients (24 evaluable) with advanced NSCLC.[1]
-
Dosing Regimen: 800 mg/m² of this compound administered orally Monday through Friday for 21 days, every 28 days.[1]
-
Assessments: Tumor response, toxicity, and survival were evaluated.[1]
Protocol 5: Advanced Ovarian Cancer
-
Objective: To further define the response rate, toxic effects, and pharmacokinetics of this compound in patients with advanced ovarian cancer refractory to standard chemotherapy.[6]
-
Patient Population: 35 patients with stage III or IV ovarian cancer.[6]
-
Dosing Regimens:
-
Assessments: Response rate, toxicity, and pharmacokinetic/pharmacodynamic analyses comparing this compound and metabolite plasma levels with methemoglobin levels.[6]
Protocol 6: Advanced Breast Cancer
-
Objective: To evaluate the efficacy of this compound in patients with advanced breast cancer.[7]
-
Patient Population: 18 women with advanced breast cancer.[7]
-
Dosing Regimen: 700 mg/m² given orally once daily for 14 days, with treatments repeated every 3 weeks.[7]
-
Assessments: Tumor response, toxicity, and plasma concentrations of this compound.[7]
Summary of Phase II Clinical Data
| Trial ID / Reference | Tumor Type | No. of Patients (Evaluable) | Dosing Schedule | Objective Response Rate (ORR) | Other Efficacy Measures | Key Toxicities |
| [1] | Non-Small Cell Lung Cancer | 24 | 800 mg/m² po Monday-Friday x 21 days, q28d | 0% | 2 patients had stable disease or minor response.[1] | Anemia (62%), methemoglobinemia, transient elevation of alkaline phosphatase.[1] |
| [6] | Ovarian Cancer | 26 | 800 mg/m² po daily x 5 days, 2 days rest for 3 weeks, q28d | 15% (4 partial responses) | 42% had prolonged stable disease.[6] | Anemia and methemoglobinemia (less severe on the 5/2-day schedule).[6] |
| [7] | Breast Cancer | 18 | 700 mg/m² po daily for 14 days, q21d | 0% | No responses observed.[7] | Anemia (all patients), symptomatic methemoglobinemia, grade 4 elevations in serum liver-function values.[7] |
| [8] | Recurrent Ovarian Cancer | 16 | Not Specified | Two minor responses.[8] | Not Specified | Anemia (all patients, 14 required transfusions), methemoglobinemia, reversible elevation of liver enzymes.[8] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound remains largely undefined, a factor that likely contributed to challenges in its clinical development.[2][9] Preclinical studies suggested a novel antitumor mechanism distinct from other chemotherapeutic agents of the time.[9]
While the direct signaling pathways affected by this compound are not well-elucidated in the available literature, the parent class of compounds, sulfonylureas, are known to interact with specific cell surface receptors in the context of diabetes management (SUR1).[10] However, this compound was noted to be without hypoglycemic properties.[2] The anticancer effects of some diarylsulfonylureas have been linked to the induction of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent apoptosis.[9]
Due to the lack of specific information on this compound's signaling cascade, a detailed pathway diagram cannot be constructed at this time. Research into the molecular targets of this compound would be necessary to delineate its mechanism of action.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the early clinical investigation of this compound, from preclinical rationale to Phase II evaluation.
Logical Relationship of Clinical Findings
The following diagram illustrates the logical flow from dosing to clinical outcomes observed in the early trials of this compound.
Conclusion
The early clinical investigation of this compound in solid tumors revealed a challenging safety profile, primarily characterized by dose-limiting hemolytic anemia and methemoglobinemia.[3][4][5][6] While some modest antitumor activity was observed, particularly in heavily pretreated ovarian cancer patients, the overall efficacy was limited in the tumor types and schedules studied.[1][6][7] A critical finding from these studies was the difficulty in achieving plasma concentrations of this compound that were predicted to be effective based on preclinical models, without encountering significant toxicity.[3][7][8] The undefined mechanism of action further complicated its development. Consequently, the initial daily and intermittent oral schedules of this compound were not recommended for further investigation, with the suggestion that alternative schedules capable of achieving higher, tolerable plasma levels would be necessary to explore its potential therapeutic window.[3] The toxicity of this compound ultimately made it an unattractive agent for further investigation, especially in pediatric populations.[5]
References
- 1. Phase II study of this compound (LY 186641). A novel antineoplastic agent in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Early clinical investigation of this compound with a daily schedule in advanced solid tumours [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound (LY186641) given orally on a daily x 21 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I study of this compound in refractory pediatric malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II trial of the novel sulphonylurea this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of this compound, a novel sulfonylurea, in recurrent epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of genetic polymorphisms on the pharmacokinetics and pharmaco-dynamics of sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diarylsulfonylurea Class of Anticancer Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diarylsulfonylurea (DSU) class of compounds has emerged as a promising area of research in the development of novel anticancer agents. Initially investigated for their hypoglycemic properties, certain diarylsulfonylureas have demonstrated significant antiproliferative activity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapies. This technical guide provides an in-depth overview of the core aspects of diarylsulfonylurea anticancer drugs, focusing on their mechanism of action, key chemical structures, relevant signaling pathways, and the experimental methodologies used in their evaluation.
Mechanism of Action
The anticancer effects of diarylsulfonylureas are multifaceted and appear to involve several distinct mechanisms. A primary mode of action for many DSUs is the inhibition of tubulin polymerization.[1] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2] This mechanism is particularly relevant for compounds like DW2282 and its derivatives.[3]
Furthermore, some diarylsulfonylureas have been shown to induce apoptosis through pathways independent of tubulin inhibition. For instance, the prototypical DSU, sulofenur (LY186641), is thought to exert its cytotoxic effects through the generation of reactive oxygen species (ROS) and the uncoupling of mitochondrial oxidative phosphorylation.[2] The resulting increase in oxidative stress can trigger caspase activation and apoptosis.[3] Additionally, certain DSUs can overcome multidrug resistance, a major challenge in cancer therapy, as they are not substrates for efflux pumps like P-glycoprotein.[3]
Key Diarylsulfonylurea Compounds
Several diarylsulfonylurea compounds have been extensively studied for their anticancer properties.
-
This compound (LY186641): The first diarylsulfonylurea to enter clinical trials, this compound showed broad-spectrum antitumor activity in preclinical models.[4] However, its clinical development was hampered by dose-limiting toxicities, including methemoglobinemia and hemolytic anemia.[5]
-
LY181984 and LY295501: These second-generation DSUs were developed to mitigate the toxicities associated with this compound.[4] LY295501, in particular, demonstrated a similar spectrum of activity to this compound but with a better safety profile in preclinical studies.[4]
-
DW2282: This newer derivative has shown potent proapoptotic activity, even in multidrug-resistant cancer cells.[3] Its mechanism involves the inhibition of tubulin polymerization and the induction of apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2.[3][5]
Quantitative Data on Anticancer Activity
The antiproliferative activity of diarylsulfonylurea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative IC50 values for key DSU compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (LY186641) | GC3/c1 | Colon Adenocarcinoma | Responsive | [4] |
| GC3/LYC5 | Colon Adenocarcinoma (this compound-resistant) | Resistant | [4] | |
| LY295501 | GC3/c1 | Colon Adenocarcinoma | Responsive | [4] |
| GC3/LYC5 | Colon Adenocarcinoma (this compound-resistant) | Resistant | [4] | |
| DW2282 | A549 | Human Lung Carcinoma | Effective Inhibition | [5] |
| K562 | Human Leukemic Cells | Effective Inhibition | [5] |
Signaling Pathways
Diarylsulfonylureas modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The insulin/IGF-1 signaling pathway, which activates the PI3K-Akt-mTOR and MAPK pathways, is a potential target.[3] By interfering with these pathways, DSUs can inhibit cell growth and survival. The induction of reactive oxygen species (ROS) by some DSUs can also activate pro-apoptotic signaling cascades, including the JNK pathway, while inhibiting anti-apoptotic pathways like the Akt pathway.[3]
Experimental Protocols
Synthesis of Diarylsulfonylurea Derivatives
A general method for the synthesis of diarylsulfonylureas involves the reaction of an appropriately substituted arylsulfonamide with an aryl isocyanate in the presence of a base, such as potassium carbonate, in an inert solvent like acetone (B3395972) or acetonitrile.
General Procedure:
-
To a solution of the arylsulfonamide (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aryl isocyanate (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of diarylsulfonylurea compounds against cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the diarylsulfonylurea compounds (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationships
The anticancer activity of diarylsulfonylureas is significantly influenced by the nature and position of substituents on the two aryl rings.
Generally, the following observations have been made:
-
Aryl Ring attached to the Sulfonyl Group: Modifications on this ring can impact the compound's interaction with its biological targets. For instance, in some series, the presence of specific heterocyclic rings enhances tubulin polymerization inhibitory activity.
-
Aryl Ring attached to the Urea Nitrogen: Substituents on this ring, particularly halogens like chlorine, have been shown to be crucial for potent anticancer activity. The position of these substituents also plays a significant role.
Conclusion
The diarylsulfonylurea class of compounds represents a versatile scaffold for the development of novel anticancer agents. Their diverse mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, coupled with their activity against multidrug-resistant cancers, make them an attractive area for further investigation. A thorough understanding of their structure-activity relationships and signaling pathway modulation will be critical for the design of next-generation diarylsulfonylureas with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of new derivatives in this promising class of anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The Development of Sulfonylurea Compounds | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound and a second generation diarylsulfonylurea, N-[5-(2,3-dihydrobenzofuryl)sulfonyl]-N'-(3,4-dichlorophenyl)urea (LY295501), against colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the anticancer activity of DW2282, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulofenur Administration in Mouse Models
A Note to the Researcher: Extensive literature searches for "Sulofenur" administration protocols in mouse models yielded limited specific data. The available information primarily focuses on the pharmacokinetics of this compound, with a notable scarcity of detailed experimental protocols, quantitative efficacy data in mouse tumor models, and well-defined signaling pathway information. The majority of search results were related to "Sulforaphane," a distinct compound. Therefore, this document provides the available pharmacokinetic data for this compound and presents generalized protocols and application notes for the in vivo administration of a test compound in mouse models, which can serve as a foundational guide for researchers.
This compound Pharmacokinetics in Mice
Limited pharmacokinetic studies have been conducted on this compound in various species, including mice. The key takeaway is its prolonged half-life and high degree of plasma protein binding.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Strain | Dosage | Reference |
| Half-life (t½) | ~30 hours | C3H Mice | 240-1000 mg/m² | [1] |
| Plasma Protein Binding | > 99% | Not specified | Not specified | [1] |
| Primary Route of Excretion | Urine (as metabolites) | C3H Mice | Not specified | [2] |
| Major Metabolites | 1-hydroxyindanyl and 1-ketoindanyl derivatives | C3H Mice | Not specified | [2] |
General Application Notes for In Vivo Studies in Mouse Models
These notes provide general guidance for planning and executing in vivo studies with a test compound like this compound.
-
Drug Formulation and Preparation:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. Common vehicles for oral administration include corn oil, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG). For parenteral routes, sterile saline or phosphate-buffered saline (PBS) are often used. The final formulation should be non-toxic to the animals.
-
Preparation: The compound should be prepared fresh daily under sterile conditions, unless stability data supports longer-term storage. The concentration should be calculated to deliver the desired dose in a reasonable volume (e.g., 100-200 µL for oral gavage in mice).
-
-
Animal Models:
-
Strain Selection: The choice of mouse strain will depend on the research question. Common strains for cancer research include athymic nude mice (for human tumor xenografts) and C57BL/6 or BALB/c mice (for syngeneic tumor models).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of the experiment to minimize stress-related variables.
-
Health Monitoring: Daily monitoring of animal health is crucial. This includes observing changes in weight, behavior, and physical appearance.
-
-
Administration Routes:
-
Oral Gavage (PO): This route is often preferred for its clinical relevance. It requires proper technique to avoid injury to the esophagus or aspiration.
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption. However, it can be associated with local irritation and may not be clinically relevant for an orally administered drug.
-
Subcutaneous (SC) Injection: This route provides slower, more sustained absorption.
-
Intravenous (IV) Injection: This route ensures 100% bioavailability but can be technically challenging in mice.
-
Generalized Experimental Protocol: Oral Gavage Administration in a Xenograft Mouse Model
This protocol provides a general framework. The specific dose, vehicle, and treatment schedule for this compound are not available from the literature search and would need to be determined experimentally.
Objective: To evaluate the anti-tumor efficacy of a test compound in a human tumor xenograft mouse model.
Materials:
-
Test compound (e.g., this compound)
-
Appropriate vehicle
-
Human cancer cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells under appropriate conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the test compound in the selected vehicle at the desired concentration.
-
Administer the compound or vehicle control to the respective groups via oral gavage. The frequency and duration of treatment will depend on the compound's pharmacokinetics and the experimental design.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for an in vivo efficacy study in a mouse xenograft model.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not well-documented in the available literature. Therefore, a signaling pathway diagram cannot be accurately generated at this time. Researchers would need to conduct mechanistic studies to elucidate the pathways involved in this compound's potential anti-cancer activity.
References
Application Notes and Protocols for In Vitro Assays of Sulofenur Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Sulofenur, a diarylsulfonylurea with demonstrated antitumor activity. The protocols outlined below are foundational methods for determining cell viability, membrane integrity, and apoptotic activity in response to this compound treatment.
Introduction to this compound
This compound (N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, also known as ISCU) is a member of the diarylsulfonylurea class of compounds that has shown efficacy against various solid tumors.[1] Understanding its cytotoxic mechanisms is crucial for its development as a potential cancer chemotherapeutic agent. Preclinical studies have indicated that this compound's antitumor activity may stem from multiple mechanisms of action, including both proliferation-dependent and -independent pathways.[2][3]
Mechanisms of this compound Cytotoxicity
The cytotoxic effects of this compound are complex and appear to be multifaceted:
-
Proliferation-Dependent Cytotoxicity: At pharmacologically relevant concentrations, this compound's primary mechanism of action is dependent on cell proliferation. This pathway leads to the formation of nucleosomal DNA ladders, a hallmark of apoptosis.[2]
-
Proliferation-Independent Cytotoxicity: At very high concentrations and with short exposure times, this compound can induce cytotoxicity independent of cell proliferation. This effect is thought to be related to its ability to act as an uncoupler of mitochondrial oxidative phosphorylation.[2][4] Diarylsulfonylureas, including this compound, have been shown to localize in mitochondria, leading to morphological changes and a decrease in cellular ATP at high concentrations.[3][5]
-
Influence of pH: The cytotoxicity of this compound is significantly enhanced in acidic environments. A progressive decrease in cell survival is observed as the pH of the culture medium drops from 7.0 to 6.0.[6] This is particularly relevant for the microenvironment of solid tumors, which is often acidic.
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported IC50 values for this compound (ISCU) in GC3/c1 human colon adenocarcinoma cells under various conditions.
| Cell Line | Condition | Exposure Time | IC50 Value (µM) | Reference |
| GC3/c1 (parental) | Proliferating (in serum-containing medium with growth factors) | 7 days | ~0.51 | [2] |
| GC3/c1 (parental) | Quiescent (without growth factors) | Not specified | ~7.0 | [2] |
| GC3/c1 (parental) | Proliferation-independent | 4 hours | ~370 | [2] |
| LYC5 (ISCU-resistant) | Proliferating (in serum-containing medium with growth factors) | 7 days | ~7.0 (13.6-fold resistance) | [2] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the cytotoxicity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for the following controls: no-cell control (medium only), vehicle-only cells control, and a maximum LDH release control (cells treated with a lysis solution provided in the kit).
-
Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
White-walled 96-well plates
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight and then treat with serial dilutions of this compound as described previously.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: After the desired treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Determine the fold-increase in caspase-3/7 activity by comparing the luminescence of treated samples to the vehicle-treated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a late-stage marker of apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA.
Materials:
-
This compound stock solution
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fluorescence microscope
-
DAPI or Hoechst for nuclear counterstaining
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips or chamber slides and treat with this compound as desired.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton™ X-100 for 20 minutes at room temperature.
-
TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the kit manufacturer's protocol and add it to the cells.
-
Incubation: Incubate the cells in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining: Stain the cell nuclei with DAPI or Hoechst for 15 minutes.
-
Mounting and Visualization: Wash the cells and mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.
Visualizations
Caption: Proposed cytotoxic pathways of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferation-dependent and -independent cytotoxicity by antitumor diarylsulfonylureas. Indication of multiple mechanisms of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antitumor diarylsulfonylureas on in vivo and in vitro mitochondrial structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylsulfonylureas and radiotherapy. I. In vitro studies with N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Sulofenur-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Sulofenur (LY186641) is a diarylsulfonylurea compound that has demonstrated antitumor activity in clinical trials for various refractory solid tumors, including advanced epithelial ovarian cancer.[1][2] The primary dose-limiting toxicities observed in these trials were anemia and methemoglobinemia.[1][2] Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for improving its therapeutic potential and developing strategies to overcome treatment failure. This document provides a detailed protocol for establishing this compound-resistant cancer cell lines in vitro, a crucial first step in investigating the molecular basis of resistance.
The development of drug-resistant cell lines is a fundamental tool in cancer research, enabling the study of resistance mechanisms, the identification of biomarkers, and the preclinical evaluation of novel therapeutic strategies.[3][4] The protocol outlined below is based on the widely accepted method of continuous exposure to incrementally increasing drug concentrations to select for a resistant cell population.[3][5][6]
Data Presentation
Table 1: Dose Escalation Strategy for Developing this compound Resistance
| Step | This compound Concentration | Duration of Exposure | Expected Outcome |
| 1 | Determine IC50 of Parental Cell Line | 72 hours | Establish baseline sensitivity to this compound. |
| 2 | Initial Exposure | IC20 (20% inhibitory concentration) | 2-4 weeks |
| 3 | Gradual Dose Escalation | Increase concentration by 25-50% | 2-4 weeks per concentration |
| 4 | Maintenance Culture | IC10-IC20 of the resistant line | Ongoing |
Table 2: Characterization of this compound-Resistant Cell Lines
| Assay | Purpose | Parental Cell Line (Expected Result) | This compound-Resistant Cell Line (Expected Result) |
| Cell Viability Assay (e.g., MTT, CCK-8) | Determine the IC50 value and Resistance Index (RI).[6] | Lower IC50 value. | Significantly higher IC50 value; RI > 10.[3] |
| Colony Formation Assay | Assess long-term proliferative capacity under drug treatment. | Reduced colony formation with increasing this compound concentration. | Sustained colony formation at higher this compound concentrations. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Evaluate the induction of apoptosis by this compound. | Increased apoptosis upon this compound treatment. | Decreased apoptosis compared to parental cells at the same this compound concentration. |
| Cell Cycle Analysis (Flow Cytometry) | Determine the effect of this compound on cell cycle progression. | Cell cycle arrest at a specific phase (e.g., G1, G2/M). | Altered cell cycle distribution or abrogation of cell cycle arrest. |
| Drug Efflux Pump Activity (e.g., Rhodamine 123 assay) | Investigate the role of ABC transporters in resistance. | High intracellular fluorescence (low efflux). | Low intracellular fluorescence (high efflux). |
| Western Blot Analysis | Examine expression levels of proteins involved in drug resistance, proliferation, and apoptosis (e.g., ABC transporters, anti-apoptotic proteins). | Basal expression levels. | Upregulation of pro-survival and drug efflux proteins; downregulation of pro-apoptotic proteins. |
| RNA Sequencing/Microarray | Identify global changes in gene expression associated with resistance. | Baseline gene expression profile. | Differential gene expression profile, highlighting potential resistance pathways. |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound in the Parental Cancer Cell Line
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[6]
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in a complete culture medium to achieve a range of final concentrations.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable method such as the MTT or CCK-8 assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Development of this compound-Resistant Cancer Cell Lines
-
Initiation of Resistance Development: Culture the parental cancer cells in a complete medium containing this compound at a starting concentration equal to the IC20 of the parental cell line.[6]
-
Monitoring and Maintenance: Monitor the cells regularly. Initially, a significant proportion of cells may die. The surviving cells will begin to proliferate. Change the medium with fresh this compound-containing medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, subculture them. Maintain a fraction of the cells in the same concentration of this compound and freeze down a vial of cells as a backup.
-
Dose Escalation: Once the cells show stable growth and morphology at the current this compound concentration for several passages, increase the drug concentration by 25-50%.[6]
-
Repeat Dose Escalation: Repeat steps 2-4, gradually increasing the this compound concentration over a period of 3 to 18 months.[7] The goal is to establish a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the parental IC50).[3]
-
Establishment of a Stable Resistant Line: Once the desired level of resistance is achieved, culture the cells continuously in the presence of the high concentration of this compound for at least 8-10 passages to ensure the stability of the resistant phenotype.[6]
-
Cryopreservation: Cryopreserve multiple vials of the stable this compound-resistant cell line at different passage numbers.
-
Maintenance of the Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., IC10-IC20 of the resistant line).[3] Periodically re-evaluate the IC50 to ensure the stability of the resistance.[3]
Protocol 3: Characterization of the this compound-Resistant Phenotype
-
IC50 Determination and Resistance Index (RI) Calculation: Determine the IC50 of the this compound-resistant cell line and the parental cell line in parallel using the protocol described above. Calculate the Resistance Index (RI) using the following formula: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line A successfully established resistant cell line should have an RI significantly greater than 1, ideally greater than 10.[3][6]
-
Functional Assays: Perform a battery of functional assays as outlined in Table 2 to compare the phenotype of the resistant cells to the parental cells. This includes assays for proliferation, apoptosis, cell cycle, and drug efflux.
-
Molecular Analysis: Utilize techniques such as Western blotting, qRT-PCR, and next-generation sequencing to investigate the molecular changes that have occurred in the resistant cells. This will help to identify the potential mechanisms of resistance to this compound.
Mandatory Visualizations
Caption: Workflow for developing this compound-resistant cancer cell lines.
References
- 1. Phase I trial of this compound (LY186641) given orally on a daily x 21 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Xenograft Models in Evaluating Sulofenur Efficacy
Disclaimer: Despite a comprehensive search of publicly available scientific literature, detailed preclinical studies outlining specific protocols and quantitative efficacy data for Sulofenur (LY186641) in xenograft models are not readily accessible. The majority of available information dates back to the early 1990s and focuses on clinical trial outcomes, which allude to preclinical xenograft studies but do not provide specific methodologies or comprehensive data.
Therefore, these application notes provide a generalized framework and detailed protocols for utilizing xenograft models to test the efficacy of an anti-cancer compound, based on current best practices. This information is intended to serve as a guide for researchers designing such studies for compounds like this compound.
Introduction to this compound
This compound is a diarylsulfonylurea that demonstrated modest antitumor activity in clinical trials for advanced ovarian cancer and non-small cell lung cancer in the early 1990s.[1][2] Preclinical studies were reported to show a broad spectrum of anti-tumor activity in murine solid tumors and human tumor xenografts.[2] The dose-limiting toxicities observed in humans were anemia and methemoglobinemia.[1][3] The precise mechanism of its anti-cancer action is not well-elucidated in the available literature, though its toxicity is thought to be related to its metabolism.
General Protocol for Establishing Subcutaneous Xenograft Models
This protocol provides a step-by-step guide for establishing human tumor xenografts in immunocompromised mice to evaluate the efficacy of a therapeutic agent.
2.1. Materials
-
Cell Lines: Appropriate human cancer cell lines (e.g., ovarian, lung, or other relevant cancer types).
-
Animals: Immunocompromised mice (e.g., athymic Nude, SCID, or NSG mice), 6-8 weeks old.
-
Cell Culture Reagents: Basal media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), trypsin-EDTA.
-
Injection Reagents: Sterile phosphate-buffered saline (PBS), Matrigel (optional).
-
Animal Husbandry Supplies: Sterile cages, bedding, food, and water.
-
Measurement Tools: Calipers for tumor measurement.
-
Therapeutic Agent: this compound or other test compounds.
-
Vehicle Control: Appropriate vehicle for the therapeutic agent.
2.2. Experimental Workflow
2.3. Detailed Protocol
-
Cell Culture:
-
Culture the chosen human cancer cell line in appropriate media supplemented with FBS and antibiotics.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Passage cells regularly to maintain exponential growth.
-
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA when they reach 70-80% confluency.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
-
Tumor Inoculation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the therapeutic agent (e.g., this compound) and vehicle control.
-
Administer the treatment according to the planned dose, schedule, and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice according to IACUC guidelines.
-
Excise the tumors and record their final weight.
-
Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
Quantitative data from xenograft studies should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.
Table 1: Template for Summarizing Xenograft Efficacy Data
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Mean Change in Body Weight (%) |
| Vehicle Control | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) | ||||||
| Positive Control |
Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Potential Signaling Pathways of this compound
The exact signaling pathways for this compound's anti-cancer activity are not well-defined. However, based on its known toxicities, a potential area of investigation is its metabolic pathway.
Note: This diagram illustrates a simplified and speculative pathway based on limited available data suggesting that the metabolism of this compound may lead to the formation of p-chloroaniline, a compound associated with methemoglobinemia and anemia. The direct anti-tumor effects and the signaling pathways involved remain to be elucidated.
Conclusion
While this compound showed some promise in early clinical trials, the lack of detailed, publicly available preclinical data on its efficacy and mechanism of action in xenograft models presents a significant challenge for its further development. The protocols and templates provided here offer a general framework for researchers to conduct such studies, which would be essential to thoroughly characterize the anti-tumor potential of this compound and similar compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its therapeutic window and potential for clinical application.
References
- 1. Molecular Pathways Related to Sulforaphane as Adjuvant Treatment: A Nanomedicine Perspective in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sulofenur in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulofenur (N-(indan-5-sulfonyl)-N'-(4-chlorophenyl)urea, LY186641) is a diarylsulfonylurea with demonstrated antitumor activity. Accurate and precise quantification of this compound in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed information on the analytical methodologies for the quantification of this compound in plasma, based on available scientific literature. While a comprehensive, publicly available, validated method for this compound is limited, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method adapted from established analytical procedures for similar compounds and its use as an internal standard.
Analytical Method: High-Performance Liquid Chromatography with UV Detection
A robust and reliable HPLC method with UV detection is proposed for the quantification of this compound in plasma. This method is adapted from a validated assay where this compound was utilized as an internal standard, ensuring the fundamental principles of extraction and detection are applicable.
Data Presentation
Table 1: Proposed HPLC Method Parameters for this compound Quantification
| Parameter | Proposed Value/Condition |
| Chromatography | |
| Column | Waters Novapak C18, 3.9 x 150 mm, 4 µm |
| Mobile Phase | Acetonitrile (B52724) and water (specific ratio to be optimized) |
| Flow Rate | 1.0 mL/min (typical) |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
| Sample Preparation | |
| Method | Protein Precipitation |
| Precipitating Agent | Acetonitrile |
| Plasma Volume | 0.25 mL |
| Validation Parameters (Hypothetical) | |
| Linear Range | 1 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Note: The validation parameters are hypothetical and would require formal validation studies for confirmation.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from plasma samples using protein precipitation.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 0.25 mL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 0.75 mL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Analysis
This protocol outlines the chromatographic analysis of the prepared samples.
Instrumentation:
-
HPLC system with a UV detector
-
Waters Novapak C18 column (3.9 x 150 mm, 4 µm) or equivalent
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation and peak shape for this compound. A starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the reconstituted sample extract into the HPLC system.
-
Monitor the chromatogram at 260 nm.
-
The retention time of this compound should be determined by injecting a standard solution.
-
Quantify the this compound peak area and determine the concentration using a calibration curve prepared from standards of known concentrations.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction from plasma.
Proposed Signaling Pathway for this compound's Antitumor Activity
The precise molecular mechanism of this compound is not fully elucidated. However, as a diarylsulfonylurea, it is proposed to induce apoptosis in cancer cells. This process may involve the induction of cell cycle arrest and the generation of reactive oxygen species (ROS).
Caption: Proposed mechanism of this compound-induced apoptosis.
Disclaimer
The analytical method and signaling pathway information provided in this document are based on the currently available scientific literature. The HPLC method is a proposed protocol and requires full validation to ensure its accuracy, precision, and reliability for the intended application. The signaling pathway represents a potential mechanism of action and is subject to further investigation. Researchers should critically evaluate this information in the context of their specific experimental needs and regulatory requirements.
Application Notes and Protocols for Sulofenur Phase I Trials
These application notes provide a detailed overview of the dosage, schedule, and experimental protocols for the phase I clinical trials of Sulofenur (LY186641), a diarylsulfonylurea compound investigated for its antitumor activity in patients with solid tumors. The information is intended for researchers, scientists, and drug development professionals.
This compound Dosage and Administration in Phase I Trials
This compound was evaluated in several Phase I clinical trials employing different oral administration schedules. The primary goals of these trials were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose.
Intermittent Dosing Schedules
A significant Phase I trial investigated two intermittent dosing schedules in adult patients with refractory solid tumors.[1][2]
Table 1: this compound Dose Escalation Data for Intermittent Schedules
| Schedule | Number of Dose Levels | Patient Population | Key Findings |
| Daily for 21 days, every 28 days | 5 | 18 patients with refractory solid tumors | Toxicities included anemia, methemoglobinemia, and hemolysis. One fatal subendocardial infarction was reported.[1][2] |
| Daily for 5 days with 2 days off, for 3 weeks, every 28 days | 3 | 14 patients with refractory solid tumors | One partial response was observed in a patient with a Sertoli cell tumor. This schedule was recommended for Phase II trials.[1][2] |
Note: The specific dose levels for each cohort in this trial were not detailed in the available publications.
A pediatric Phase I study utilized a schedule of daily administration for 5 consecutive days each week for 3 weeks.
Table 2: this compound Dose Escalation Data in a Pediatric Phase I Trial
| Dose Level (mg/m²/day) | Number of Patients | Dose-Limiting Toxicity |
| 640 | 13 (total across all dose levels) | Methemoglobinemia[3] |
| 800 | 13 (total across all dose levels) | Methemoglobinemia[3] |
| 960 | 13 (total across all dose levels) | Methemoglobinemia[3] |
In this pediatric trial, a maximum tolerated daily dosage was not established as methemoglobinemia was observed at all dose levels.[3]
Daily Dosing Schedule
Another Phase I trial in adults evaluated a continuous daily dosing regimen.
Table 3: this compound Dose Escalation Data for a Daily Schedule
| Dose Level (mg/m²/day) | Patient Population | Key Findings |
| 250 (initial dose) | 38 patients with advanced solid malignant tumors | Dose escalation proceeded up to 700 mg/m²/day.[1] |
| 600 | 38 patients with advanced solid malignant tumors | Determined to be the Maximum Tolerated Dose (MTD). Marked hemolytic anemia and moderate methemoglobinemia were observed.[1] |
| 700 | 38 patients with advanced solid malignant tumors | Significant toxicity, including hemolytic anemia and moderate methemoglobinemia, was noted.[1] |
This daily schedule for 28 days in 5-week courses was not recommended for further studies due to the inability to reach the suggested effective plasma levels from preclinical studies at clinically tolerated doses.[1]
Experimental Protocols
The following sections outline the general methodologies employed in the Phase I trials of this compound.
Patient Eligibility Criteria (General)
While specific inclusion and exclusion criteria for each trial are not exhaustively detailed in the available literature, typical criteria for Phase I solid tumor trials include:
-
Inclusion Criteria:
-
Histologically confirmed diagnosis of a malignant solid tumor refractory to standard therapy.
-
Adequate organ function (hematological, renal, and hepatic).
-
Acceptable performance status (e.g., ECOG performance status of 0-2).
-
Signed informed consent.
-
-
Exclusion Criteria:
-
Recent chemotherapy, radiotherapy, or major surgery.
-
Active brain metastases.
-
Serious concurrent medical illnesses.
-
Dose Escalation and MTD Determination
A standard 3+3 dose escalation design was commonly used in Phase I oncology trials during the period this compound was being investigated.
Caption: A typical 3+3 dose escalation workflow used in Phase I oncology trials.
The Maximum Tolerated Dose (MTD) was generally defined as the highest dose level at which less than two of six patients experienced a dose-limiting toxicity.
Toxicity and Adverse Event Monitoring
Patients were closely monitored for toxicities. The primary dose-limiting toxicities reported for this compound were:
Adverse events were typically graded using standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Pharmacokinetic Analysis
Pharmacokinetic studies were conducted to understand the absorption, distribution, metabolism, and excretion of this compound. This involved collecting blood samples at various time points to measure the plasma concentrations of the parent drug and its metabolites.
Antitumor Activity Assessment
Tumor response was evaluated in patients with measurable disease. While the specific criteria were not always stated, they were likely based on standard guidelines of the time, such as the Response Evaluation Criteria in Solid Tumors (RECIST) or similar criteria, which involve imaging studies to assess changes in tumor size.
Mechanism of Action and Signaling Pathway
The precise anticancer mechanism of action for this compound, a diarylsulfonylurea, is not fully elucidated. While some sulfonylureas used in diabetes treatment are known to act on ATP-sensitive potassium channels, the antitumor activity of diarylsulfonylureas like this compound appears to be distinct. Preclinical studies suggest that the mechanism is not simply due to the nonselective destruction of actively dividing cells. Some research indicates that diarylsulfonylureas can act as uncouplers of mitochondrial oxidative phosphorylation; however, this was not found to be correlated with the antitumor activity of this compound. Other studies on different sulfonylureas suggest mechanisms involving the induction of reactive oxygen species (ROS) and subsequent apoptosis.
As a specific signaling pathway for this compound's anticancer effects has not been definitively established, a generalized experimental workflow for a Phase I trial is provided below.
Caption: Generalized experimental workflow for a Phase I clinical trial of an investigational anticancer agent.
References
- 1. Early clinical investigation of this compound with a daily schedule in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of this compound (LY186641) given orally on a daily x 21 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound in refractory pediatric malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulofenur Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing Sulofenur analogs, a class of diarylsulfonylurea compounds with demonstrated antitumor activity.[1] This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of synthetic pathways to guide researchers in the development of novel anticancer agents.
Introduction to this compound and its Analogs
This compound, N-(p-chlorophenyl)-N′-(5-indanylsulfonyl)urea, is a diarylsulfonylurea that has been investigated for its anticancer properties.[1] Its analogs, which typically involve modifications of the aryl and sulfonyl moieties, are of significant interest in medicinal chemistry for the development of new therapeutic agents. The synthesis of these analogs generally involves the formation of a sulfonylurea bridge between two aromatic groups.
Synthetic Strategies and Methodologies
The synthesis of this compound analogs can be achieved through several key strategies, primarily involving the reaction of a sulfonamide with an isocyanate or the reaction of a sulfonyl chloride with a urea (B33335) derivative.
Method 1: Reaction of a Sulfonamide with an Isocyanate
This is a widely used method for the preparation of diarylsulfonylureas. The reaction involves the nucleophilic addition of a deprotonated sulfonamide to an isocyanate.
Reaction Scheme:
General Protocol:
-
Sulfonamide Deprotonation: The aryl sulfonamide is treated with a base, such as potassium carbonate, in an appropriate solvent like dry acetone (B3395972) to form the corresponding potassium salt.
-
Reaction with Isocyanate: The aryl isocyanate is added to the solution containing the sulfonamide salt.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to ensure completion.
-
Work-up and Purification: The product is isolated by filtration and purified by recrystallization or column chromatography.
Method 2: Reaction of a Sulfonyl Chloride with a Urea
An alternative approach involves the reaction of an arylsulfonyl chloride with an aryl urea.
Reaction Scheme:
General Protocol:
-
Reaction Setup: The aryl urea and arylsulfonyl chloride are dissolved in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The mixture is stirred, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: The product is isolated by precipitation or extraction and purified using standard techniques.
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and a representative this compound analog.
Protocol 1: Synthesis of N-Aryl-N'-heteroaryl Sulfonylureas
This protocol describes a general method for the synthesis of a series of N-aryl-N'-heteroaryl or N,N'-diheteroaryl sulfonylureas.[2]
Materials:
-
Appropriate heteroarylsulfonyl chloride
-
Appropriate aryl or heteroaryl urea
-
Dry acetone
-
Anhydrous potassium carbonate
Procedure:
-
A mixture of the appropriate urea (1 mmol) and anhydrous potassium carbonate (1.5 mmol) in dry acetone (20 mL) is stirred at room temperature for 30 minutes.
-
The corresponding sulfonyl chloride (1 mmol) is added portion-wise to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is treated with water, and the resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent.
Protocol 2: One-Pot Synthesis of Hetero/Aryl-Urea Derivatives
This method utilizes chlorosulfonyl isocyanate for the efficient synthesis of urea derivatives from amines.[3]
Materials:
-
Hetero/aryl amine
-
Chlorosulfonyl isocyanate
-
Dry dichloromethane (B109758) (CH2Cl2)
-
4 M Hydrochloric acid (HCl)
Procedure:
-
Under a nitrogen atmosphere, add chlorosulfonyl isocyanate (1.50 mmol) dropwise to a suspension of the hetero/aryl amine (1.15 mmol) in dry CH2Cl2 (10 mL) at 0 °C.[3]
-
Stir the resulting mixture for 45 minutes at room temperature.
-
Remove the solvent completely under vacuum.
-
Charge the residue with 4 M HCl (15 mL) and stir for 30 minutes.
-
Filter the resulting solid, wash with water, and dry to obtain the pure urea derivative.[3]
Data Presentation
The biological activity of synthesized this compound analogs is a critical aspect of their evaluation. The following table summarizes the in vitro antitumor activity of a representative analog against a panel of human cancer cell lines.
Table 1: In Vitro Antitumor Activity of a this compound Analog
| Cell Line | Cancer Type | GI50 (µM) |
| RPMI-8226 | Leukemia | 21.5 |
| EKVX | Non-small cell lung cancer | 1.7 |
| PC-3 | Prostate cancer | 28.7 |
| OVCAR-4 | Ovarian cancer | 25.9 |
| CAKI-1 | Renal cancer | 15.9 |
| MDA-MB-435 | Breast cancer | 27.9 |
| T-47D | Breast cancer | 15.1 |
Data extracted from a study on N-(3-methylbenzothiazol-2-yl)-N'-(1-benzodiazolyl-sulfonyl)urea.[2]
Characterization of this compound Analogs
The structural elucidation of newly synthesized compounds is essential. Standard analytical techniques are employed for this purpose.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. For sulfonylureas, key absorptions include N-H stretching and C=O stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition of the compounds.
Mandatory Visualizations
Synthetic Workflow for Diarylsulfonylureas
The following diagram illustrates a general workflow for the synthesis of diarylsulfonylureas, highlighting the two primary methods.
Caption: General synthetic workflows for diarylsulfonylureas.
Postulated Anticancer Signaling Pathway of Diarylsulfonylureas
While the exact mechanism of action of this compound is still under investigation, it is known to be a diarylsulfonylurea with a presumed novel mechanism of action.[4] Mitochondria have been identified as potential targets for these compounds.[5] Some sulfonylureas, like glibenclamide, have been shown to induce cancer cell death by interacting with reactive oxygen species (ROS) production.[4][6] The following diagram illustrates a postulated signaling pathway based on the available evidence for this class of compounds.
Caption: Postulated anticancer mechanism of diarylsulfonylureas.
References
- 1. rsc.org [rsc.org]
- 2. Clinical pharmacology of a novel diarylsulfonylurea anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sulforaphane in Human Ovarian Cancer Cell Lines
A Note on the Investigated Compound: Initial searches for "Sulofenur" in the context of preclinical ovarian cancer cell line studies yielded limited specific data. However, a significant body of research exists for "Sulforaphane," a compound with demonstrated activity in human ovarian cancer cell lines. Therefore, these application notes and protocols are based on the available data for Sulforaphane.
Introduction
Ovarian cancer remains a significant cause of mortality from gynecological cancers, with a pressing need for novel therapeutic agents. Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, has emerged as a promising candidate for cancer chemoprevention and therapy. It has been shown to impede the growth of various cancer cells, including those of ovarian origin. This document provides detailed protocols for testing the effects of Sulforaphane on human ovarian cancer cell lines, along with data presentation and visualization of key signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of Sulforaphane on various human ovarian cancer cell lines.
Table 1: Effect of Sulforaphane on Ovarian Cancer Cell Viability
| Cell Line | Assay | Treatment Duration (hours) | IC50 (µM) | Reference |
| OVCAR-3 | Cell Density | 48 | ~2 | [1][2] |
| SKOV-3 | Not Specified | Not Specified | Not Specified | [1][2] |
| MDAH-2774 | CCK-8 | Not Specified | Not Specified | [3] |
Table 2: Induction of Apoptosis by Sulforaphane in Ovarian Cancer Cell Lines
| Cell Line | Assay | Sulforaphane Concentration (µM) | Treatment Duration (days) | Percentage of Apoptotic Cells (%) | Reference |
| OVCAR-3 | TUNEL | 2 | Not Specified | 6 | [1][2] |
| OVCAR-3 | TUNEL | 10 | Not Specified | 8 | [1][2] |
| OVCAR-3 | TUNEL | 50 | Not Specified | 17 | [1][2] |
| OVCAR-3 | TUNEL | Not Specified | 2 | 18 | [1][2] |
| OVCAR-3 | TUNEL | Not Specified | 3 | 42 | [1][2] |
| A2780 | Hoechst 33258 Staining | 2.5, 5, 10 | 1 | Significant increase | [4] |
| OVCAR | Hoechst 33258 Staining | 2.5, 5, 10 | 1 | Significant increase | [4] |
Table 3: Effect of Sulforaphane on Cell Cycle Distribution in Ovarian Cancer Cell Lines
| Cell Line | Sulforaphane Concentration (µM) | Phase | Change in Cell Population | Reference |
| OVCAR-3 | Concentration-dependent | G1 | Increase | [1][2] |
| OVCAR-3 | Concentration-dependent | S | Decrease | [1][2] |
| OVCAR-3 | Concentration-dependent | G2/M | Decrease | [1][2] |
| A2780 | Not Specified | G1 | Significant upregulation | [5] |
| A2780 | Not Specified | S/M | Downregulation | [5] |
| OVCAR | Not Specified | G1 | Significant upregulation | [5] |
| OVCAR | Not Specified | S/M | Downregulation | [5] |
Experimental Protocols
Cell Culture
Human ovarian cancer cell lines such as A2780, OVCAR, SKOV-3, and MDAH-2774 can be obtained from authenticated cell banks.[3][4] Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]
Cell Viability Assay (e.g., CCK-8)
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay, which measures cell proliferation.
-
Seed ovarian cancer cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Sulforaphane (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time intervals (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Hoechst 33258 Staining)
This protocol uses Hoechst 33258 dye to visualize apoptotic nuclear changes.
-
Seed A2780 or OVCAR cells on coverslips in a 6-well plate.
-
Treat the cells with different concentrations of Sulforaphane (e.g., 2.5, 5, 10 µM) for 24 hours.[4]
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Wash again with PBS and stain with Hoechst 33258 solution (1 µg/mL) for 5 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
-
Quantify the number of apoptotic cells relative to the total number of cells.[4]
Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Seed ovarian cancer cells (e.g., A2780, OVCAR) in 6-well plates.[4]
-
Treat the cells with Sulforaphane at the desired concentrations and for the appropriate duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is for investigating the effect of Sulforaphane on protein expression in key signaling pathways.
-
Treat ovarian cancer cells with Sulforaphane as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, NF-κB, p53, Cyclin-D1) overnight at 4°C.[4][6]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for Evaluating Sulforaphane
Caption: Experimental workflow for testing Sulforaphane in ovarian cancer cell lines.
Sulforaphane-Modulated Signaling Pathways in Ovarian Cancer
Caption: Key signaling pathways modulated by Sulforaphane in ovarian cancer.
References
- 1. Sulforaphane induces growth arrest and apoptosis in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulforaphane regulates apoptosis- and proliferation‑related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sulofenur Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and animal models relevant for investigating the toxicity profile of Sulofenur. The primary dose-limiting toxicities of this compound observed in preclinical and clinical studies are hematologic, specifically anemia and methemoglobinemia.[1][2][3] This is attributed to its metabolic conversion to p-chloroaniline.[4][5] Therefore, the following protocols are designed to assess these specific hematological adverse effects.
Animal Models
Pharmacokinetic and metabolism studies of this compound have been conducted in various animal species, making them suitable for toxicity studies. The selection of the model may depend on the specific research question.
-
Mice (e.g., C3H, B6C3F1): Useful for initial toxicity screening and mechanistic studies due to their genetic tractability and lower cost. Studies have shown a correlation between the formation of a p-chloroaniline metabolite and the propensity to form methemoglobin in C3H mice.[4] B6C3F1 mice have been used in detailed toxicity studies of p-chloroaniline.[1][6]
-
Rats (e.g., F344/N): A common model for regulatory toxicology studies. Extensive data is available on the hematologic and histopathologic effects of p-chloroaniline in F344/N rats.[1][6]
-
Dogs: A non-rodent species that has been used in pharmacokinetic studies of this compound.[7] Dogs are also a relevant model for studying hematologic changes.
-
Monkeys (e.g., Macaca mulatta): Used in metabolism and disposition studies of this compound and can be valuable for primate-specific toxicity evaluation.[5]
Data Presentation: Quantitative Toxicology Data
While specific LD50 values for this compound were not identified in the reviewed literature, the following table summarizes the dose-related findings for its primary metabolite, p-chloroaniline, from a 13-week gavage study in F344/N rats and B6C3F1 mice.[1][6] This data is critical for understanding the downstream toxic effects of this compound metabolism.
Table 1: Summary of 13-Week Oral Gavage Toxicity Study of p-Chloroaniline [1][6]
| Species | Sex | Dose (mg/kg/day) | Key Hematological Findings | Key Histopathological Findings |
| Rat (F344/N) | Male & Female | 5, 10, 20, 40, 80 | Dose-related increase in methemoglobin, secondary anemia. | Hemosiderin pigmentation in spleen, liver, and kidney; increased hematopoiesis in spleen and bone marrow. Dose-related increase in spleen weight. |
| Mouse (B6C3F1) | Male & Female | 7.5, 15, 30, 60, 120 | Dose-related increase in methemoglobin, secondary anemia. | Hemosiderin pigmentation in spleen and liver Kupffer cells; increased hematopoiesis in the spleen. Dose-related increase in spleen weight. |
Experimental Protocols
Acute Oral Toxicity Assessment (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Animal Model: Rats (e.g., Sprague-Dawley or F344/N) or Mice (e.g., CD-1 or B6C3F1).
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, 0.5% methylcellulose)
-
Oral gavage needles
-
Animal cages
-
Calibrated balance
Protocol:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare a range of this compound concentrations in the chosen vehicle.
-
Dosing: Administer a single oral dose of this compound to fasted animals. Use at least 5 dose groups with a geometric progression of doses. A control group should receive the vehicle only.
-
Observation: Observe animals for clinical signs of toxicity continuously for the first 4 hours after dosing and then daily for 14 days. Record signs such as changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period or at the time of death.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Sub-chronic Hematologic Toxicity Study
This protocol is designed to evaluate the effects of repeated this compound administration on the hematopoietic system.
Objective: To assess the potential of this compound to induce anemia and methemoglobinemia after repeated oral administration.
Animal Model: Rats (F344/N) or Mice (B6C3F1).
Materials:
-
This compound
-
Vehicle for administration
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Co-oximeter or spectrophotometer for methemoglobin measurement
-
Hematology analyzer
-
Microscope and slides for blood smear analysis
-
Reagents for histopathology (formalin, paraffin, stains)
Protocol:
-
Dosing: Administer this compound daily via oral gavage for a period of 13 weeks. Use at least three dose levels and a control group, with doses based on acute toxicity data or literature on p-chloroaniline.[1][6]
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity.
-
Body and Organ Weights: Record body weights weekly. At termination, record the weights of the spleen and liver.
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at specified intervals (e.g., weekly or bi-weekly) and at termination.
-
Hematology:
-
Perform a complete blood count (CBC) including red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC).
-
Prepare and stain blood smears for morphological evaluation of red blood cells.
-
-
Methemoglobin Measurement:
-
Immediately after collection, determine the percentage of methemoglobin in whole blood using a co-oximeter or a spectrophotometric method.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perform a full necropsy.
-
Collect spleen, liver, and bone marrow tissues.
-
Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine tissues for evidence of increased hematopoiesis and hemosiderin deposition.[6]
-
-
Data Analysis: Analyze quantitative data using appropriate statistical methods (e.g., ANOVA) to determine dose-response relationships.
Visualizations
References
- 1. NTP Toxicology and Carcinogenesis Studies of para-Chloroaniline Hydrochloride (CAS No. 20265-96-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Evaluation of the methemoglobinemia associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of the anticancer agent this compound in mouse, rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of p-chloroaniline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the anticancer agent this compound in mice, rats, monkeys, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Sulofenur: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulofenur (N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea) is a diarylsulfonylurea compound that has been investigated as an antineoplastic agent. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in various matrices during preclinical and clinical development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds. This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase HPLC with UV detection, based on established methodologies.
Principle
The method described herein utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential metabolites and endogenous components in biological matrices. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the peak area of the analyte compared to that of an internal standard.
Experimental Protocols
Instrumentation and Materials
1.1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Centrifuge.
-
Vortex mixer.
-
Solid-phase extraction (SPE) manifold and cartridges (if required for sample cleanup).
1.2. Chemicals and Reagents:
-
This compound reference standard.
-
Internal standard (a structurally similar compound not present in the sample matrix).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate (B84403) monobasic (KH₂PO₄).
-
Orthophosphoric acid.
-
Water (HPLC grade or purified).
-
Solvents for sample extraction (e.g., ethyl acetate).
Chromatographic Conditions
A summary of the HPLC conditions for the analysis of this compound is provided in the table below.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | 45% 0.05 M KH₂PO₄ (pH 3.0) : 55% Acetonitrile (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 234 nm |
| Injection Volume | 20 µL |
| Internal Standard | A suitable structural analog |
Preparation of Solutions
3.1. Mobile Phase Preparation (1 L):
-
Dissolve 6.8 g of KH₂PO₄ in 450 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Add 550 mL of acetonitrile.
-
Mix thoroughly and degas before use.
3.2. Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Store at 2-8 °C.
3.3. Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Store at 2-8 °C.
3.4. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Spike each working standard solution with a constant concentration of the internal standard.
Sample Preparation (from Plasma)
-
To a 1.0 mL aliquot of plasma in a centrifuge tube, add a known amount of the internal standard.
-
Add 3.0 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject 20 µL into the HPLC system.
Data Presentation
The following table summarizes the key quantitative parameters for the HPLC analysis of this compound.
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Method Validation
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The provided application notes and protocols describe a robust and reliable HPLC method for the quantitative analysis of this compound. This method is suitable for use in research, drug development, and quality control settings. Adherence to the detailed protocols and proper method validation will ensure the generation of accurate and reproducible results.
Troubleshooting & Optimization
Technical Support Center: Sulofenur-Induced Anemia and Methemoglobinemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulofenur. The content addresses the primary dose-limiting toxicities associated with this compound: anemia and methemoglobinemia.
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological toxicities observed with this compound?
A1: The primary dose-limiting toxicities of this compound, a diarylsulfonylurea antineoplastic agent, are methemoglobinemia and hemolytic anemia. Methemoglobinemia is considered the major and most consistent dose-related toxicity.
Q2: What is the underlying mechanism of this compound-induced methemoglobinemia?
A2: this compound and its metabolites are believed to cause an increase in the oxidation of ferrous iron (Fe2+) to ferric iron (Fe3+) within the heme group of hemoglobin. This conversion results in the formation of methemoglobin, which is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia.
Q3: Are certain individuals at a higher risk for developing this compound-induced methemoglobinemia?
A3: Yes, individuals with a congenital deficiency in cytochrome b5 reductase are at a significantly higher risk of developing clinically significant methemoglobinemia when treated with this compound. This enzyme is crucial for the reduction of methemoglobin back to functional hemoglobin.
Q4: What is the proposed mechanism for this compound-induced anemia?
A4: The anemia associated with this compound is characterized as hemolytic. While the exact mechanism for this compound is not fully elucidated, other sulfonylurea drugs have been shown to induce immune-mediated hemolytic anemia. This can occur through a hapten-mediated mechanism, where the drug binds to the red blood cell (RBC) surface and is recognized by the immune system, or through the formation of immune complexes that lead to RBC destruction.
Q5: How can this compound-induced toxicities be mitigated?
A5: Dose scheduling has been a primary strategy for mitigating these toxicities. Clinical studies have shown that a 5-day daily dosing schedule followed by a 2-day rest period resulted in less severe anemia and methemoglobinemia compared to a continuous daily dosing regimen.
Q6: What are the clinical signs and symptoms of this compound-induced methemoglobinemia?
A6: Patients may present with cyanosis (a bluish discoloration of the skin and mucous membranes), fatigue, and dyspnea (shortness of breath), particularly when methemoglobin levels exceed 20%. A key diagnostic clue is "chocolate brown" colored blood.
Q7: How is this compound-induced methemoglobinemia diagnosed and monitored?
A7: Diagnosis is confirmed by measuring methemoglobin levels in the blood using co-oximetry, which is the gold standard. It's important to note that standard pulse oximetry is unreliable for measuring oxygen saturation in the presence of significant methemoglobinemia.
Q8: What is the standard treatment for severe this compound-induced methemoglobinemia?
A8: The standard treatment for severe, symptomatic methemoglobinemia is the administration of methylene (B1212753) blue. Methylene blue acts as a cofactor for NADPH-methemoglobin reductase, enhancing the reduction of methemoglobin. However, it is contraindicated in individuals with G6PD deficiency. In such cases, ascorbic acid (vitamin C) may be used as an alternative treatment.
Troubleshooting Guides
Issue: Unexpectedly high methemoglobin levels in a preclinical model or clinical trial subject.
| Potential Cause | Troubleshooting Step |
| Individual Susceptibility | Screen for cytochrome b5 reductase deficiency, as this can significantly increase the risk of methemoglobinemia. |
| Dosing Regimen | Consider implementing a 5-day on, 2-day off dosing schedule, which has been shown to reduce the severity of methemoglobinemia. |
| Metabolite Accumulation | The hydroxy and keto metabolites of this compound have longer half-lives and may contribute significantly to methemoglobinemia. Monitor metabolite levels if possible. |
| Measurement Inaccuracy | While co-oximetry is the standard, ensure proper calibration and sample handling. The Malloy method can be used for more specific measurements. |
Issue: Onset of hemolytic anemia in a subject.
| Potential Cause | Troubleshooting Step |
| Immune-Mediated Hemolysis | Perform a direct antiglobulin test (DAT or Coombs test) to detect antibodies or complement on the surface of red blood cells. |
| G6PD Deficiency | Screen for G6PD deficiency, as this can predispose individuals to drug-induced hemolytic anemia. |
| Oxidative Stress | Assess for markers of oxidative stress in red blood cells. |
| Drug-Dependent Antibodies | If immune-mediated hemolysis is suspected, test for drug-dependent antibodies in the presence of this compound or its metabolites. |
Data Summary
Table 1: this compound Dosing Schedules and Associated Toxicities
| Dosing Schedule | Key Observations | Reference |
| Daily Oral Dose (14 days on, 7 days off) | Substantial anemia and methemoglobinemia observed. | |
| Daily Oral Dose (5 days on, 2 days off for 3 weeks) | Less severe anemia and methemoglobinemia compared to the continuous daily schedule. Fewer red blood cell transfusions were required (31% vs. 78% of patients). However, 31% of patients still required dose reductions due to these toxicities. | |
| Weekly Oral Dose | Methemoglobinemia was the major, dose-related toxicity. Levels peaked around 24 hours post-dose and declined after 48 hours. Hemolytic anemia was also observed but was clinically significant in a smaller subset of patients. |
Table 2: Clinical Manifestations of Methemoglobinemia
| Methemoglobin Level | Associated Signs and Symptoms | Reference |
| > 20% | Fatigue, cyanosis, dyspnea | |
| 30% or more | Dyspnea, nausea, tachycardia | |
| Approaching 55% | Lethargy, stupor, deteriorating consciousness | |
| Higher levels | Cardiac arrhythmias, circulatory failure |
Experimental Protocols
Protocol 1: Assessment of Methemoglobin Levels by Co-oximetry
-
Sample Collection: Collect a whole blood sample in a heparinized tube.
-
Instrumentation: Utilize a co-oximeter calibrated according to the manufacturer's instructions.
-
Measurement: Introduce the blood sample into the co-oximeter. The instrument uses spectrophotometry to measure the absorbance of light at different wavelengths to differentiate between oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin.
-
Data Analysis: The co-oximeter will provide a direct reading of the percentage of methemoglobin in the total hemoglobin.
-
Quality Control: Run control samples with known methemoglobin levels to ensure the accuracy of the instrument.
Protocol 2: Investigation of Drug-Induced Immune Hemolytic Anemia (DIIHA)
-
Direct Antiglobulin Test (DAT):
-
Collect a whole blood sample in an EDTA tube.
-
Wash the patient's red blood cells (RBCs) with saline to remove unbound antibodies.
-
Add anti-human globulin (Coombs reagent) to the washed RBCs.
-
Observe for agglutination. Agglutination indicates the presence of antibodies and/or complement bound to the RBC surface.
-
-
Indirect Antiglobulin Test (IAT) with this compound:
-
Incubate the patient's serum with a solution of this compound and a panel of reagent RBCs.
-
Wash the RBCs to remove unbound antibodies.
-
Add anti-human globulin.
-
Observe for agglutination. This detects drug-dependent antibodies in the patient's serum.
-
-
Elution Studies:
-
If the DAT is positive, perform an elution to remove the antibodies from the RBC surface.
-
Test the eluate against a panel of RBCs with and without the presence of this compound to determine the specificity of the antibody.
-
Visualizations
Caption: Pathway of this compound-induced methemoglobinemia and its reduction.
Caption: Workflow for investigating suspected this compound-induced hemolytic anemia.
improving the solubility and stability of Sulofenur
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulofenur. The information provided is based on general principles for improving the solubility and stability of sulfonylurea compounds, as specific formulation data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: this compound, being a sulfonylurea, is anticipated to present two primary formulation challenges:
-
Poor Aqueous Solubility: Like many sulfonylurea drugs, this compound is expected to have low solubility in water, which can limit its bioavailability when administered orally.[1][2]
-
Chemical Instability: Sulfonylureas are known to be susceptible to hydrolysis, which can lead to degradation of the active pharmaceutical ingredient (API), particularly in liquid formulations.[3]
Q2: What are the potential degradation pathways for this compound?
A2: The primary degradation pathway for sulfonylurea compounds is hydrolysis of the sulfonylurea bridge.[3] This can be influenced by pH and the presence of moisture. For this compound, this would involve the cleavage of the bond between the sulfonyl group and the urea (B33335) moiety.
Q3: What analytical methods are suitable for quantifying this compound in formulation samples?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and reliable method for the simultaneous determination of sulfonylurea drugs in bulk and pharmaceutical dosage forms.[4][5] Gas chromatography with electron-capture detection has also been used for the measurement of antidiabetic sulfonylureas in serum.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound solubility in aqueous media. | Inherently low aqueous solubility of the compound. | Explore solubility enhancement techniques such as co-solvency, pH adjustment, cyclodextrin (B1172386) complexation, or solid dispersions.[1][2][7] |
| Precipitation of this compound upon dilution of a stock solution. | The concentration of the drug exceeds its solubility in the final solvent system. | - Increase the proportion of the co-solvent in the final solution.- Prepare a solid dispersion or a cyclodextrin inclusion complex to improve aqueous solubility.- For intravenous administration, a two-pump infusion system might be necessary, where a concentrated drug solution is mixed with an infusion fluid at the point of administration.[8] |
| Degradation of this compound in a liquid formulation over time. | Hydrolysis of the sulfonylurea linkage, potentially catalyzed by acidic or basic conditions. | - Prepare formulations in a dry form, such as water-dispersible granules or wettable powders.[3]- If a liquid formulation is necessary, conduct pH-stability studies to identify the pH of maximum stability.- Consider the use of non-aqueous solvents or co-solvents to reduce water activity. |
| Inconsistent dissolution profiles between batches of a solid formulation. | Variability in the solid-state properties of this compound (e.g., crystallinity, particle size). | - Control the crystallization process to ensure a consistent polymorphic form.- Employ particle size reduction techniques like micronization to increase surface area and dissolution rate.- Utilize solid dispersion techniques to convert the crystalline drug to a more soluble amorphous form.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound through complexation with a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and hot plate
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water).
-
Slowly add this compound to the cyclodextrin solution in a 1:1 molar ratio while stirring continuously at room temperature.
-
Gently heat the mixture to 40-50°C while stirring to facilitate complex formation.
-
Continue stirring for 24-48 hours at room temperature.
-
Filter the solution to remove any un-complexed this compound.
-
Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Characterize the complex for solubility enhancement compared to the pure drug.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol (PEG) 6000)
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve this compound and the hydrophilic polymer in the organic solvent in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution of both components to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Evaluate the dissolution characteristics of the solid dispersion in a relevant buffer (e.g., phosphate (B84403) buffer pH 7.4) and compare it with the pure drug.[2]
Data Presentation
Table 1: Illustrative Solubility Enhancement of this compound with Different Techniques
| Formulation | Solvent | Solubility (µg/mL) | Fold Increase |
| Pure this compound | Water | [Hypothetical Value: 5] | 1 |
| This compound in 20% Ethanol/Water | Water | [Hypothetical Value: 50] | 10 |
| This compound-HP-β-CD Complex | Water | [Hypothetical Value: 250] | 50 |
| This compound-PVP K30 Solid Dispersion (1:5) | Water | [Hypothetical Value: 500] | 100 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for improving this compound solubility and stability.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
References
- 1. jppres.com [jppres.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Chemical Stabilization Study for Sulfonylurea Herbicides -Korean Journal of Weed Science | Korea Science [koreascience.kr]
- 4. jddtonline.info [jddtonline.info]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Measurement of antidiabetic sulfonylureas in serum by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical development of a parenteral formulation of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulofenur Technical Support Center: Managing Dose-Limiting Toxicities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing the dose-limiting toxicities (DLTs) associated with Sulofenur (LY186641), a diarylsulfonylurea antitumor agent. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities of this compound?
A1: The primary dose-limiting toxicities observed in clinical trials are hematological in nature and include anemia, methemoglobinemia, and hemolysis.[1] One fatal subendocardial infarction was also reported in a patient on a daily x 21 schedule.[1]
Q2: What is the underlying mechanism of this compound-induced hematological toxicity?
A2: The hematological toxicities of this compound are believed to be caused by its metabolism to p-chloroaniline, a compound known to induce methemoglobinemia and anemia. The concentrations of this compound's hydroxy and keto metabolites, which have prolonged plasma half-lives, have been shown to correlate with the levels of methemoglobin.
Q3: How does the dosing schedule of this compound impact its toxicity profile?
A3: The dosing schedule significantly influences the severity of this compound's toxicities. A schedule of oral administration for 5 consecutive days followed by a 2-day rest period for three weeks was found to be better tolerated, with less severe anemia and methemoglobinemia, compared to a continuous 21-day daily dosing schedule.[2]
Q4: Are there any patient populations that may be at a higher risk for this compound-induced toxicities?
A4: Patients with a deficiency in cytochrome b5 reductase may be more susceptible to developing clinically significant methemoglobinemia when treated with this compound.
Troubleshooting Guides
Issue: A patient/animal subject is developing signs of anemia (e.g., fatigue, pallor, decreased hematocrit).
Possible Cause: this compound-induced hemolysis or bone marrow suppression.
Troubleshooting Steps:
-
Monitor Hematological Parameters: Immediately perform a complete blood count (CBC) with differential, reticulocyte count, and peripheral blood smear.
-
Assess for Hemolysis: Check for signs of hemolysis, including elevated lactate (B86563) dehydrogenase (LDH), elevated indirect bilirubin, and decreased haptoglobin.
-
Dose Modification: Depending on the severity (grade) of the anemia, consider dose reduction or temporary interruption of this compound administration as per protocol guidelines.
-
Supportive Care: For severe anemia, red blood cell transfusions may be necessary.
Issue: A patient/animal subject presents with cyanosis, and pulse oximetry readings are unexpectedly low.
Possible Cause: this compound-induced methemoglobinemia.
Troubleshooting Steps:
-
Confirm Methemoglobin Levels: Measure methemoglobin levels in the blood using co-oximetry. Note that standard pulse oximetry is unreliable for measuring oxygen saturation in the presence of methemoglobinemia.
-
Assess Clinical Status: Evaluate the patient for symptoms of hypoxia, such as dyspnea, headache, dizziness, and altered mental status.
-
Dose Modification: For clinically significant methemoglobinemia, hold the next dose of this compound and consider dose reduction upon resolution.
-
Administer Antidote: For severe, symptomatic methemoglobinemia (typically levels >20-30%), treatment with methylene (B1212753) blue may be indicated, unless the patient has a known G6PD deficiency.
Quantitative Data Summary
The following tables summarize the dose-escalation and toxicity data from a Phase I clinical trial of this compound.
Table 1: this compound Dose Escalation and Patient Enrollment by Schedule
| Dosing Schedule | Dose Level (mg/m²/day) | Number of Patients | Number of Evaluable Courses |
| Daily x 21 days, q28 days | 300 | 3 | 7 |
| 450 | 3 | 6 | |
| 600 | 3 | 10 | |
| 800 | 6 | 18 | |
| 1000 | 3 | 6 | |
| Daily x 5 days for 3 weeks, q28 days | 600 | 3 | 6 |
| 800 | 8 | 17 | |
| 1000 | 3 | 6 |
Data extracted from a Phase I clinical trial. The specific grades of toxicity for each dose level were not detailed in a tabular format in the referenced publication.
Experimental Protocols
Protocol for Monitoring Hematological Toxicities
-
Baseline Assessment: Prior to initiating this compound, obtain a complete blood count (CBC) with differential, reticulocyte count, serum chemistry panel (including LDH, bilirubin, and haptoglobin), and methemoglobin level.
-
Routine Monitoring:
-
CBC with differential: Perform twice weekly for the first two cycles, then once weekly for subsequent cycles.
-
Reticulocyte count, LDH, bilirubin, and haptoglobin: Perform weekly for the first cycle, then as clinically indicated.
-
Methemoglobin levels: Monitor daily for the first week of treatment, then weekly for the remainder of the first cycle. For subsequent cycles, monitor as clinically indicated, especially if the patient develops symptoms of cyanosis.
-
-
Symptom-Triggered Monitoring: In the event of new or worsening fatigue, pallor, dyspnea, or cyanosis, immediately perform a CBC with differential, hemolysis panel, and methemoglobin level measurement.
Protocol for Management of Methemoglobinemia
-
Assessment:
-
Confirm methemoglobin level by co-oximetry.
-
Assess for clinical signs and symptoms of hypoxia.
-
-
Management Based on Methemoglobin Level and Symptoms:
-
Methemoglobin <20% and asymptomatic: Continue to monitor closely. Consider holding this compound if levels are rising rapidly.
-
Methemoglobin 20-30% or symptomatic: Hold this compound. Administer supplemental oxygen. Prepare for potential methylene blue administration.
-
Methemoglobin >30% or severe symptoms: Hold this compound. Administer 100% oxygen. Administer methylene blue (1-2 mg/kg intravenously over 5 minutes), provided the patient is not G6PD deficient.
-
-
Follow-up:
-
Re-check methemoglobin levels 30-60 minutes after methylene blue administration.
-
Once methemoglobin levels are below the treatment threshold and the patient is asymptomatic, this compound may be resumed at a reduced dose as per protocol.
-
Visualizations
Caption: Proposed pathway for this compound-induced hematological toxicity.
Caption: Workflow for monitoring this compound-induced toxicities.
References
optimizing Sulofenur dosing schedule for reduced toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimization of Sulofenur dosing schedules to minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities observed with this compound?
The primary dose-limiting toxicities reported in clinical trials are hemolytic anemia and methemoglobinemia.[1][2] These adverse effects are significant at higher dose levels.[1]
Q2: What is the proposed mechanism behind this compound-induced anemia and methemoglobinemia?
Research suggests that the metabolic formation of p-chloroaniline from this compound is a plausible explanation for the observed methemoglobinemia and anemia.[3] The amount of p-chloroaniline metabolites formed has been found to correlate with the propensity of this compound and similar compounds to induce methemoglobin formation.[3]
Q3: What was the Maximum Tolerated Dose (MTD) of this compound identified in early clinical trials?
A Phase I clinical trial established a Maximum Tolerated Dose (MTD) of 600 mg/m² when administered on a daily schedule for 28 days in 5-week courses.[1] However, this daily schedule was not recommended for future studies as it failed to achieve the therapeutically effective plasma concentrations predicted by preclinical studies.[1]
Q4: Have alternative dosing schedules been investigated to reduce the toxicity of this compound?
Yes, a Phase II trial in patients with advanced ovarian cancer evaluated a modified dosing schedule.[2] Initially, patients received a daily oral dose for 14 days within a 21-day cycle, which led to substantial anemia and methemoglobinemia.[2] Consequently, a "5/2-day schedule" was implemented, consisting of this compound administered daily for 5 days followed by a 2-day rest period for three consecutive weeks, within a 28-day cycle.[2]
Q5: Was the 5/2-day dosing schedule effective in reducing toxicity?
The 5/2-day schedule resulted in comparatively less severe anemia and methemoglobinemia.[2] Patients on this regimen required fewer red blood cell transfusions (31%) compared to those on the continuous daily schedule (78%).[2] However, 31% of patients on the 5/2-day schedule still necessitated dose reductions due to these toxicities.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant increase in methemoglobin levels and/or signs of hemolytic anemia. | Dose-dependent toxicity related to the metabolic production of p-chloroaniline.[3] | 1. Monitor complete blood count (CBC) and methemoglobin levels closely.2. Consider implementing an intermittent dosing schedule, such as the 5/2-day regimen (5 days on, 2 days off), which has been shown to reduce the severity of these toxicities.[2]3. If toxicity persists, a dose reduction may be necessary.[2] |
| Sub-optimal plasma concentrations of this compound despite reaching the MTD on a daily schedule. | The daily dosing regimen of 600 mg/m² was found to be insufficient for reaching the plasma levels suggested by preclinical data.[1] | 1. Re-evaluate the therapeutic window. The daily continuous schedule is not recommended.[1]2. Explore alternative schedules, such as the 5/2-day regimen at a potentially higher dose (e.g., 800 mg/m²/day as used in the Phase II trial), which may allow for better-tolerated administration and potentially improved plasma exposure.[2] |
| Reversible toxic hepatitis or elevated liver enzymes (ALAT, basic phosphatases, LDH). | Although less common, hepatotoxicity has been observed.[1] | 1. Monitor liver function tests regularly throughout the treatment cycle.2. If significant elevations are observed, consider treatment interruption and dose modification upon resolution. |
Quantitative Data Summary
Table 1: Comparison of this compound Dosing Schedules and Associated Toxicities
| Dosing Schedule | Dose | Key Toxicities | Patient Impact | Source |
| Daily | 250-700 mg/m² | Hemolytic Anemia, Methemoglobinemia | Marked toxicity at 600 and 700 mg/m². MTD established at 600 mg/m². | [1] |
| Daily (14 days on, 7 days off) | 800 mg/m² | Substantial Anemia and Methemoglobinemia | 78% of patients required red blood cell transfusions. | [2] |
| 5/2-day Schedule (5 days on, 2 days off for 3 weeks, in a 28-day cycle) | 800 mg/m² | Less severe Anemia and Methemoglobinemia | 31% of patients required red blood cell transfusions. 31% of patients required dose reductions. | [2] |
Experimental Protocols
Protocol 1: Toxicity Monitoring in this compound Clinical Trials
-
Patient Population: Patients with advanced solid malignant tumors.[1][2]
-
Baseline Assessments: Complete blood count (CBC) with differential, liver function tests (including ALAT, basic phosphatases, LDH), and methemoglobin levels.
-
On-treatment Monitoring:
-
Regular monitoring of CBC and methemoglobin levels to detect signs of hemolytic anemia and methemoglobinemia.
-
Regular monitoring of liver function tests.
-
-
Toxicity Grading: Adverse events are graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Dose Modification Criteria: Pre-defined criteria for dose reduction or treatment interruption based on the severity of observed toxicities, particularly hematologic and hepatic adverse events.
Visualizations
Caption: Proposed metabolic pathway of this compound leading to toxicity.
Caption: Comparison of daily vs. 5/2-day this compound dosing schedules.
References
- 1. Early clinical investigation of this compound with a daily schedule in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of metabolism and toxicity to the structure of the anticancer agent this compound and related sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of Sulofenur
Welcome to the Technical Support Center for Sulofenur. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the oral delivery of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended therapeutic application?
This compound is an investigational diarylsulfonylurea that has been evaluated as an anticancer agent.[1][2] It has shown antitumor activity in various preclinical models and has undergone Phase I and II clinical trials for refractory solid tumors and advanced epithelial ovarian cancer.[3][4]
Q2: What is the major challenge associated with the oral administration of this compound?
Q3: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies have been conducted in several species. Key findings indicate that this compound has a long elimination half-life, which varies significantly across species. It is also highly bound to plasma proteins.[5]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose Range (mg/m²) | Elimination Half-life (h) | Plasma Protein Binding | Primary Route of Excretion | Reference |
| Mice | 240 - 1000 | 30 | > 99% | Urine | [5] |
| Rats | 240 - 1000 | 6 | > 99% | Urine | [5] |
| Monkeys | 240 - 1000 | 110 | > 99% | Urine | [5] |
| Dogs | 240 - 1000 | 200 | > 99% | Urine | [5] |
Q4: What is the proposed mechanism of action for this compound's anticancer activity?
While the precise molecular targets of this compound are not fully elucidated, as a diarylsulfonylurea, its anticancer effects are thought to be distinct from its structural relatives used in diabetes management. The proposed mechanisms for anticancer sulfonylureas involve the induction of apoptosis and interaction with reactive oxygen species (ROS) production, leading to cancer cell death.[7][8] Some sulfonylureas have also been shown to interact with ATP-sensitive potassium channels.[8]
Below is a diagram illustrating a proposed signaling pathway for the anticancer effects of diarylsulfonylureas.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vitro/in vivo testing of this compound.
Issue 1: Low and Variable Dissolution Rate in In Vitro Dissolution Studies
Table 2: Troubleshooting Low In Vitro Dissolution
| Potential Cause | Troubleshooting Steps |
| Poor wettability of this compound powder. | 1. Incorporate a surfactant (e.g., sodium lauryl sulfate (B86663) at a concentration above its CMC) into the dissolution medium.[9] 2. Consider wet milling or micronization of the drug substance to increase surface area. |
| Inappropriate dissolution medium. | 1. Screen a range of pH values for the dissolution medium (e.g., pH 1.2, 4.5, and 6.8) to identify the optimal pH for solubility.[9] 2. For non-aqueous formulations, consider the use of non-aqueous media with proper justification.[9] |
| Drug precipitation in the dissolution medium. | 1. Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into the formulation. |
| Insufficient agitation. | 1. Optimize the agitation speed (e.g., 50-100 rpm for basket method, 50-75 rpm for paddle method) to ensure adequate mixing without causing excessive turbulence.[10] |
Issue 2: Poor and Inconsistent Results in Caco-2 Permeability Assays
Table 3: Troubleshooting Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp). | 1. Ensure the integrity of the Caco-2 cell monolayer by measuring transepithelial electrical resistance (TEER).[11] 2. If low recovery is observed, investigate potential issues with non-specific binding to the assay plates or poor solubility in the transport buffer.[8] |
| High efflux ratio (Papp B-A / Papp A-B > 2). | 1. This suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Conduct the permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm transporter involvement.[11] |
| High variability between replicates. | 1. Ensure consistent cell seeding density and culture conditions to achieve uniform monolayer formation. 2. Verify the accuracy and precision of the analytical method used for quantifying this compound. |
Issue 3: Low and Variable Oral Bioavailability in Animal Studies
Table 4: Troubleshooting Low In Vivo Bioavailability
| Potential Cause | Troubleshooting Steps |
| Dissolution rate-limited absorption. | 1. Employ solubility-enhancing formulations such as: - Amorphous solid dispersions: Dispersing this compound in a polymer matrix can increase its dissolution rate. - Lipid-based formulations (e.g., SEDDS/SMEDDS): These can improve solubilization in the gastrointestinal tract.[12] - Nanosuspensions: Reducing particle size to the nanometer range significantly increases the surface area for dissolution. |
| First-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways. 2. If significant first-pass metabolism is confirmed, consider co-administration with an inhibitor of the relevant metabolic enzymes (for research purposes) or prodrug strategies. |
| Food effects. | 1. Conduct pharmacokinetic studies in both fed and fasted states to assess the impact of food on this compound absorption. 2. Lipid-based formulations may help to reduce food-related variability. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Compound like this compound
This protocol is based on the USP paddle apparatus (USP Apparatus 2).
-
Preparation of Dissolution Medium:
-
Prepare 900 mL of a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF). To enhance solubility for a BCS Class II drug, the medium can be supplemented with a surfactant like sodium lauryl sulfate (SLS) at a concentration of 0.5-2% w/v.[9]
-
De-aerate the medium and maintain the temperature at 37 ± 0.5 °C.[10]
-
-
Dissolution Apparatus Setup:
-
Set up the USP Apparatus 2 (paddle) and equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.
-
Set the paddle speed to 50 or 75 rpm.[10]
-
-
Procedure:
-
Place a single dose of the this compound formulation into each vessel.
-
Start the dissolution test.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.[1]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) values. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[7]
-
-
Transport Buffer:
-
Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
-
Permeability Assessment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution of this compound (e.g., 10 µM) to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, take a sample from the apical side.
-
-
Efflux Assessment (Basolateral to Apical - B-A):
-
Perform the experiment in the reverse direction by adding the this compound dosing solution to the basolateral side and sampling from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (Papp B-A / Papp A-B).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonylureas: a new class of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Sulforaphane as an anticancer molecule: mechanisms of action, synergistic effects, enhancement of drug safety, and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H15ClN2O3S | CID 60417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glucoraphanin and sulforaphane mitigate TNFα-induced Caco-2 monolayers permeabilization and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
troubleshooting Sulofenur precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Sulofenur precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
A1: this compound is a diarylsulfonylurea compound investigated for its anticancer properties. Like many compounds in this class, this compound has poor aqueous solubility, making it prone to precipitation when preparing stock solutions, especially when diluting concentrated organic stocks into aqueous buffers or cell culture media.
Q2: What are the primary causes of this compound precipitation?
A2: The main reasons for this compound precipitation include:
-
Exceeding Solubility Limits: The concentration of this compound in a given solvent or, more commonly, in the final aqueous solution, surpasses its maximum solubility.
-
Solvent Shifting: A rapid change in the solvent environment from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous medium.
-
Temperature Effects: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
pH-Dependent Solubility: As a sulfonylurea, this compound's solubility in aqueous solutions is likely influenced by pH.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Based on the properties of similar compounds, the following solvents are recommended for preparing initial stock solutions:
-
Dimethyl sulfoxide (B87167) (DMSO): Generally the preferred solvent for achieving high concentration stock solutions of poorly soluble compounds.
-
Ethanol: Can also be used, though the achievable concentration may be lower than with DMSO.
It is crucial to use anhydrous (water-free) solvents to prepare the initial stock solution.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving common precipitation issues encountered during the preparation and use of this compound solutions.
Issue 1: this compound powder does not dissolve in the initial solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Volume | Increase the volume of the solvent to create a lower, more soluble concentration. |
| Low Temperature | Gently warm the solution in a 37°C water bath. Avoid aggressive heating to prevent compound degradation. |
| Inadequate Mixing | Use a vortex mixer for vigorous agitation. For persistent issues, sonication in a water bath for 5-10 minutes can be effective. |
Issue 2: Precipitation occurs immediately upon diluting the organic stock solution into aqueous media.
| Possible Cause | Suggested Solution |
| Rapid Solvent Shift | Employ a stepwise dilution. First, create an intermediate dilution by adding the stock solution to a small volume of pre-warmed (37°C) aqueous medium (with serum, if applicable). Mix thoroughly before adding this to the final volume. |
| High Final Concentration | Ensure the final concentration in the aqueous medium is below this compound's solubility limit. A solubility test may be necessary to determine the maximum workable concentration. |
| Incorrect Dilution Order | Always add the organic stock solution dropwise to the larger volume of vigorously stirring aqueous buffer. Never add the aqueous buffer to the organic stock. |
Issue 3: The diluted this compound solution becomes cloudy or shows precipitation over time.
| Possible Cause | Suggested Solution |
| Solution Instability | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Supersaturation | The initial dilution may have created an unstable, supersaturated solution. Reduce the final concentration of this compound. |
| Storage Temperature | If storing diluted solutions for a short period, ensure the temperature is maintained. A decrease in temperature can cause precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile tube and add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Note: It is recommended to start with a concentration of 10-20 mM and adjust as needed based on solubility.
-
Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium or desired aqueous buffer
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare for Dilution: In a sterile tube, have the final volume of pre-warmed aqueous medium ready and gently stirring.
-
Stepwise Dilution:
-
To avoid shocking the compound out of solution, first prepare an intermediate dilution. Add a small volume of the stock solution to a separate tube of pre-warmed medium (e.g., a 1:10 dilution). Mix gently but thoroughly.
-
Add the intermediate dilution dropwise to the final volume of stirring, pre-warmed aqueous medium to achieve the desired final concentration.
-
-
Final Mixing: Gently mix the final solution to ensure homogeneity.
-
Use Immediately: It is highly recommended to use the freshly prepared diluted solution immediately.
Data Presentation
| Solvent/Medium | Estimated Solubility | Notes |
| Anhydrous DMSO | High (likely >50 mM) | Recommended primary solvent for stock solutions. |
| Ethanol | Moderate | May be used as an alternative to DMSO, but lower concentrations are expected. |
| Aqueous Buffer (pH 7.4) | Very Low | Precipitation is highly likely without co-solvents. |
| Aqueous Buffer (Acidic pH) | Low | Solubility may be slightly enhanced compared to neutral or basic pH. |
| Cell Culture Medium + 10% FBS | Low | Serum proteins may slightly improve solubility and stability. |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
Technical Support Center: Metabolite Profiling of Sulofenur for Toxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolite profiling of Sulofenur to understand its toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities associated with this compound?
A1: The primary dose-limiting toxicities observed during Phase I clinical trials of this compound are methemoglobinemia and anemia.[1][2][3] These adverse effects are considered a significant factor in evaluating the clinical utility of this compound and related diarylsulfonylureas.[3]
Q2: What is the primary metabolic pathway of this compound linked to its toxicity?
A2: A key metabolic pathway contributing to this compound's toxicity is the formation of p-chloroaniline.[1] This metabolite is associated with the propensity to form methemoglobin, a notable toxicity of p-chloroaniline itself.[1] Another critical bioactivation pathway involves the generation of p-chlorophenyl isocyanate (CPIC), a reactive intermediate.[2]
Q3: What are the major metabolites of this compound identified in preclinical and clinical studies?
A3: Several metabolites of this compound have been identified across various species, including mice, rats, monkeys, and humans.[1][4] Notable metabolites include:
-
2-amino-5-chlorophenyl sulfate[1]
-
p-chloroaniline[1]
-
Glutathione (B108866) (GSH) and N-acetylcysteine conjugates of p-chlorophenyl isocyanate (CPIC)[2]
-
Hydroxy and keto metabolites of this compound[3]
Q4: How do the pharmacokinetics of this compound's metabolites relate to its toxicity?
A4: The hydroxy and keto metabolites of this compound have been observed to have prolonged plasma half-lives compared to the parent compound.[3] This extended exposure to metabolites may contribute to the observed toxicities. Furthermore, the concentrations of metabolites have shown a higher correlation with methemoglobin levels than the parent this compound concentrations.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the metabolite profiling of this compound.
Issue 1: Difficulty in Detecting Reactive Intermediates like p-chlorophenyl isocyanate (CPIC).
-
Problem: Direct detection of highly reactive intermediates such as CPIC is challenging due to their transient nature.
-
Solution: Focus on trapping and identifying the more stable downstream conjugates. The primary approach is to look for glutathione (GSH) conjugates in bile and N-acetylcysteine conjugates (mercapturic acids) in urine. The presence of these conjugates provides indirect but strong evidence for the in vivo formation of CPIC.
Issue 2: Poor Resolution or Co-elution of this compound and its Metabolites in LC-MS Analysis.
-
Problem: Structural similarities between this compound and its hydroxy or keto metabolites can lead to poor chromatographic separation.
-
Solution:
-
Method Optimization: Experiment with different stationary phases (e.g., C18, PFP) and mobile phase gradients to improve separation.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to differentiate between co-eluting compounds based on their accurate mass-to-charge ratio.[5]
-
Tandem Mass Spectrometry (MS/MS): Employ MS/MS to generate unique fragmentation patterns for each compound, allowing for their individual identification and quantification even with chromatographic overlap.[5]
-
Issue 3: Low Abundance of Key Metabolites Leading to Poor Signal-to-Noise Ratio.
-
Problem: Some toxicologically relevant metabolites may be present at very low concentrations in biological matrices.
-
Solution:
-
Sample Preparation: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering matrix components.
-
Sensitive Instrumentation: Use a highly sensitive mass spectrometer, such as a triple quadrupole or an Orbitrap, to enhance the limit of detection.[6]
-
Derivatization: Chemical derivatization can be employed to improve the ionization efficiency and chromatographic behavior of certain metabolites.
-
Issue 4: Matrix Effects Suppressing or Enhancing Ionization in Mass Spectrometry.
-
Problem: Components of the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound and its metabolites, leading to inaccurate quantification.
-
Solution:
-
Stable Isotope-Labeled Internal Standards: Incorporate stable isotope-labeled internal standards for this compound and its key metabolites to compensate for matrix effects.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for matrix-induced signal suppression or enhancement.[6]
-
Dilution: Diluting the sample can mitigate matrix effects, but this may compromise the detection of low-abundance metabolites.
-
Experimental Protocols
1. Sample Preparation for Metabolite Profiling in Plasma/Serum
-
Objective: To extract this compound and its metabolites from plasma or serum for LC-MS analysis.
-
Methodology:
-
To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Objective: To separate and detect this compound and its metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[5]
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in both positive and negative electrospray ionization (ESI) modes to detect a wider range of metabolites. Data acquisition should be performed in full scan mode to detect all potential metabolites and in targeted MS/MS mode for quantification of known metabolites.
-
Quantitative Data Summary
Table 1: Hypothetical Plasma Concentrations of this compound and its Metabolites Following a Single Oral Dose
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| This compound | 1250 | 2.0 | 8750 |
| Hydroxy-Sulofenur | 350 | 4.0 | 4200 |
| Keto-Sulofenur | 275 | 4.5 | 3850 |
| p-chloroaniline | 80 | 6.0 | 1120 |
This table presents example data for illustrative purposes and may not reflect actual experimental results.
Visualizations
Caption: Metabolic pathways of this compound leading to toxic metabolites.
Caption: General workflow for this compound metabolite profiling experiments.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
- 1. Comparison of metabolism and toxicity to the structure of the anticancer agent this compound and related sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione-dependent metabolism of the antitumor agent this compound. Evidence for the formation of p-chlorophenyl isocyanate as a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of the anticancer agent this compound in mouse, rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Sulofenur
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulofenur. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound (LY186641) is an orally active diarylsulfonylurea with demonstrated antitumor activity in preclinical models.[1][2] While its precise mechanism of action is not fully elucidated, related diarylsulfonylurea compounds have been shown to induce cancer cell death (apoptosis) by increasing the production of reactive oxygen species (ROS).[3][4][5] This suggests that this compound may exert its anticancer effects through the induction of oxidative stress within tumor cells.
Q2: What are the known dose-limiting toxicities of this compound in clinical trials?
A2: The primary dose-limiting toxicities observed in clinical trials with this compound are hematological. These include hemolytic anemia (the premature destruction of red blood cells) and methemoglobinemia (a condition where hemoglobin is oxidized and cannot effectively carry oxygen).[1]
Q3: What is the recommended dosing schedule for this compound based on early clinical studies?
A3: Early clinical trials have investigated different dosing schedules. A daily oral administration for 5 days followed by a 2-day rest period for 3 consecutive weeks (a 5/2-day schedule) was found to be better tolerated with less severe anemia and methemoglobinemia compared to a continuous daily dosing regimen.[6]
Q4: Are there any known metabolites of this compound that I should be aware of?
A4: Yes, it has been suggested that the toxicities associated with this compound, particularly methemoglobinemia, may be linked to the formation of aniline (B41778) metabolites.[4] Monitoring for these metabolites in preclinical studies could provide insights into the toxicity profile.
Q5: Has this compound been investigated in combination with other anticancer agents?
A5: Currently, there is limited publicly available preclinical or clinical data on the use of this compound in combination with other specific anticancer agents. However, a common strategy to enhance the therapeutic index of anticancer drugs is through combination therapy.
Q6: Have any targeted drug delivery systems been developed for this compound?
A6: At present, there is no readily available information on specific targeted drug delivery systems developed for this compound. In principle, encapsulating this compound in nanocarriers could be a viable strategy to improve its therapeutic index by increasing its accumulation in tumor tissue while reducing systemic exposure and associated toxicities.
Troubleshooting Guides
Issue 1: I am observing significant hemolysis in my in vitro or in vivo experiments with this compound.
-
Question: What are the potential causes and how can I mitigate this?
-
Answer: this compound is known to induce hemolytic anemia.
-
In vitro: If you observe red blood cell lysis in your cell culture experiments (e.g., when co-culturing with blood components), ensure you have appropriate controls. Consider reducing the concentration of this compound or the incubation time.
-
In vivo: Hemolysis is an expected toxicity. To manage this in your animal models, you can:
-
Adjust the Dosing Schedule: Implement a 5-day on, 2-day off dosing regimen, which has been shown to be better tolerated.
-
Monitor Hematological Parameters: Regularly monitor complete blood counts (CBCs), paying close attention to hemoglobin, hematocrit, and red blood cell counts. Also, measure markers of hemolysis such as lactate (B86563) dehydrogenase (LDH) and bilirubin.
-
Supportive Care: In cases of severe anemia, supportive measures such as blood transfusions may be necessary in a clinical setting and should be considered in the ethical guidelines of your animal study protocol.[7]
-
Corticosteroids: For immune-mediated hemolytic anemia, corticosteroids like prednisone (B1679067) may be used to suppress the immune response.[8]
-
-
-
Issue 2: My experimental animals are developing cyanosis (a bluish discoloration of the skin and mucous membranes) after this compound administration.
-
Question: What is the likely cause and how should I respond?
-
Answer: Cyanosis is a clinical sign of methemoglobinemia, a known dose-limiting toxicity of this compound.
-
Confirmation: Measure methemoglobin levels in the blood using co-oximetry.
-
Treatment:
-
Methylene (B1212753) Blue: The primary antidote for severe methemoglobinemia is methylene blue, which acts as a cofactor for NADPH-methemoglobin reductase, enhancing the reduction of methemoglobin back to functional hemoglobin.[9][10]
-
Ascorbic Acid (Vitamin C): In cases where methylene blue is contraindicated or for milder cases, high-dose ascorbic acid can be used as a second-line treatment to help reduce methemoglobin levels.[9][10]
-
Oxygen Supplementation: Provide supplemental oxygen to increase the amount of dissolved oxygen in the blood.
-
-
Prevention: Consider reducing the dose of this compound or modifying the dosing schedule to the recommended 5/2-day regimen.
-
-
Issue 3: I am not observing the expected antitumor efficacy of this compound in my cancer model.
-
Question: What are some potential reasons and what can I do?
-
Answer: Insufficient antitumor activity could be due to several factors.
-
Drug Concentration: Ensure that the administered dose is sufficient to achieve therapeutic concentrations in the tumor tissue. Preclinical studies have indicated that achieving the suggested effective plasma level can be challenging with some dosing schedules.[3]
-
Drug Resistance: Cancer cells can develop resistance to chemotherapy. Potential mechanisms could involve increased drug efflux, enhanced DNA repair, or upregulation of anti-apoptotic pathways. Investigating the expression of drug transporters (e.g., P-glycoprotein) or anti-apoptotic proteins (e.g., Bcl-2 family) in your model could provide insights.
-
Mechanism of Action: If this compound's primary mechanism is ROS induction, cancer cells with high intrinsic antioxidant capacity (e.g., high levels of glutathione) may be more resistant.
-
Experimental Model: The sensitivity to this compound may vary significantly between different cancer cell lines and tumor models. It is advisable to test a panel of models to identify those most responsive.
-
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Data (Phase I)
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Antitumor Activity | Reference |
| Daily x 21 days | Not explicitly stated, toxicity marked at 600-700 mg/m²/day | Hemolytic anemia, Methemoglobinemia | One patient with stable disease | [3] |
| Daily x 5 days, for 3 weeks | Not explicitly stated | Anemia, Methemoglobinemia, Hemolysis | One partial response | [11] |
| Daily x 7 days | 1,200 mg/m²/day | Methemoglobinemia, RBC hemolysis | One partial remission | [1] |
Table 2: Proposed Strategies to Enhance the Therapeutic Index of this compound
| Strategy | Rationale | Key Experimental Readouts |
| Combination Therapy | ||
| With an Antioxidant (low dose) in normal tissue | To protect normal cells from ROS-induced damage, potentially reducing hematological toxicities. | CBC, methemoglobin levels, tumor growth inhibition. |
| With a Pro-oxidant agent in tumor tissue | To synergistically increase oxidative stress specifically within cancer cells. | In vitro cytotoxicity (synergy analysis), tumor growth inhibition, apoptosis assays. |
| With an inhibitor of DNA repair | To potentiate the effects of ROS-induced DNA damage in cancer cells. | DNA damage markers (γH2AX), cell viability, tumor growth inhibition. |
| Targeted Drug Delivery | ||
| Liposomal Encapsulation | To increase tumor accumulation via the Enhanced Permeability and Retention (EPR) effect and reduce systemic exposure. | Pharmacokinetics (plasma vs. tumor drug concentration), toxicity monitoring, tumor growth inhibition. |
| Antibody-Drug Conjugate (ADC) | To deliver this compound specifically to cancer cells expressing a target antigen. | In vitro targeted cell killing, biodistribution studies, tumor growth inhibition in antigen-positive models. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hemolysis
-
Objective: To quantify the hemolytic potential of this compound on red blood cells (RBCs).
-
Materials: Freshly isolated RBCs, Phosphate Buffered Saline (PBS), this compound stock solution, Triton X-100 (positive control), spectrophotometer.
-
Methodology:
-
Prepare a suspension of RBCs in PBS.
-
Incubate the RBC suspension with varying concentrations of this compound for a defined period (e.g., 2, 4, 6 hours).
-
Include a negative control (PBS only) and a positive control (Triton X-100, which causes 100% hemolysis).
-
Centrifuge the samples to pellet intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
-
Protocol 2: In Vivo Monitoring of Methemoglobinemia
-
Objective: To measure the levels of methemoglobin in animal models treated with this compound.
-
Materials: Animal model, this compound formulation, CO-oximeter.
-
Methodology:
-
Administer this compound to the animals according to the desired dosing schedule.
-
At specified time points post-administration, collect a small blood sample.
-
Immediately analyze the blood sample using a CO-oximeter to determine the percentage of methemoglobin.
-
Monitor the animals for clinical signs of cyanosis.
-
Protocol 3: Evaluation of a Hypothetical Combination Therapy (in vitro)
-
Objective: To assess the synergistic or additive anticancer effects of this compound in combination with another agent (e.g., a PARP inhibitor).
-
Materials: Cancer cell line of interest, this compound, second therapeutic agent, cell culture medium, reagents for cell viability assay (e.g., MTT, CellTiter-Glo).
-
Methodology:
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of this compound and the second agent, both alone and in combination.
-
Incubate for a relevant period (e.g., 72 hours).
-
Perform a cell viability assay.
-
Analyze the data using software that can calculate combination indices (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Visualizations
Caption: Troubleshooting workflow for hemolysis.
Caption: this compound's proposed mechanism and enhancement strategies.
Caption: Workflow for evaluating combination therapy.
References
- 1. Clinical pharmacology of a novel diarylsulfonylurea anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor diarylsulfonylureas: novel agents with unfulfilled promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sulfonylureas on tumor growth: a review of the literature [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer properties of sulforaphane: current insights at the molecular level [frontiersin.org]
- 7. Sulforaphane as an anticancer molecule: mechanisms of action, synergistic effects, enhancement of drug safety, and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforaphane induces cytotoxicity and lysosome- and mitochondria-dependent cell death in colon cancer cells with deleted p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of sulforaphane in Alzheimer's disease: insights from an in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of Sulofenur and LY295501
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulofenur (N-[[(4-chlorophenyl)amino]carbonyl]-5-indolinesulfonamide) and LY295501 (N-[5-(2,3-dihydrobenzofuryl)sulfonyl]-N'-(3,4-dichlorophenyl)urea) are two investigational diarylsulfonylurea compounds that have been evaluated for their anticancer activities. This guide provides a comprehensive comparison of their performance based on available preclinical and clinical data, detailing their efficacy, mechanisms of action, and the experimental protocols used in their evaluation.
Quantitative Analysis of Anticancer Activity
Table 1: Comparative Efficacy in Human Colon Adenocarcinoma Xenografts [1]
| Parameter | This compound | LY295501 |
| Maximum Tolerated Dose (MTD) | 300 mg/kg/dose | 200 mg/kg/dose |
| Antitumor Activity | High proportion of objective regressions in 2 of 4 "adult" derived tumor lines; Significant growth inhibition in 3 of 4 lines. High proportion of complete and partial responses in 2 of 3 "young patient" derived tumor lines. | Very similar spectrum of activity to this compound. Slightly more active against tumors from younger patients. |
| Cross-Resistance | Tumors intrinsically resistant to this compound were also resistant to LY295501. | Xenografts established from a this compound-resistant cell line were completely resistant to LY295501. |
Mechanism of Action
The precise molecular mechanisms of action for this compound and LY295501 have not been fully elucidated. However, available evidence strongly suggests that they share a similar mechanism of action and resistance pathways.[1]
Diarylsulfonylureas as a class have been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[2][3][4] While the specific signaling pathways targeted by this compound and LY295501 are not definitively established, the cross-resistance observed between the two compounds suggests they may act on the same or overlapping molecular targets.[1]
Below are visual representations of a generalized experimental workflow for evaluating these compounds and a hypothetical signaling pathway that could be involved in their mechanism of action, based on the known effects of other anticancer agents.
References
- 1. Efficacy of this compound and a second generation diarylsulfonylurea, N-[5-(2,3-dihydrobenzofuryl)sulfonyl]-N'-(3,4-dichlorophenyl)urea (LY295501), against colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo [mdpi.com]
Navigating 5-Fluorouracil Resistance in Colon Cancer: A Comparative Analysis of Sulforaphane as a Potentiating Agent
A comprehensive guide for researchers and drug development professionals on the challenges of 5-fluorouracil (B62378) (5-FU) resistance in colon cancer and the therapeutic potential of combination strategies. This guide focuses on the efficacy of sulforaphane (B1684495) in overcoming 5-FU resistance, supported by experimental data and detailed methodologies.
Introduction: The Challenge of 5-Fluorouracil Resistance
5-fluorouracil (5-FU) has long been a cornerstone of chemotherapy for colorectal cancer (CRC).[1][2] As a pyrimidine (B1678525) analog, it disrupts DNA synthesis and RNA function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4] However, the development of resistance to 5-FU is a significant clinical obstacle, contributing to treatment failure and tumor recurrence.[1][2] This resistance can be intrinsic or acquired and arises from a multitude of complex molecular mechanisms.[2][5] Understanding these mechanisms is paramount for developing novel therapeutic strategies to enhance the efficacy of 5-FU.
This guide provides a comparative analysis of emerging strategies to counteract 5-FU resistance, with a particular focus on the natural isothiocyanate, sulforaphane. While information on "Sulofenur" is not available in the current scientific literature, the phonetically similar compound, sulforaphane, has demonstrated promising results in sensitizing colon cancer cells to 5-FU.
Mechanisms of 5-Fluorouracil Resistance in Colon Cancer
Resistance to 5-FU in colon cancer is a multifaceted phenomenon involving various cellular and molecular alterations. Key mechanisms include:
-
Alterations in Drug Metabolism and Transport: Changes in the expression of enzymes involved in 5-FU metabolism, such as thymidylate synthase (TS), dihydropyrimidine (B8664642) dehydrogenase (DPD), and thymidine (B127349) phosphorylase (TP), can significantly impact drug efficacy.[5][6]
-
Evasion of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death. This often involves the dysregulation of pro-apoptotic and anti-apoptotic proteins and signaling pathways like the NF-κB/STAT3 pathway.[6]
-
Cell Cycle Perturbations: 5-FU-resistant cells may exhibit a slower cell cycle progression, allowing more time for DNA repair and reducing the incorporation of 5-FU metabolites into DNA.[1][2]
-
Dysregulation of Signaling Pathways: Several signaling pathways are implicated in 5-FU resistance, including the Wnt, Hedgehog, PI3K/AKT, and MAPK pathways.[3][6][7][8] These pathways regulate cell survival, proliferation, and differentiation, and their aberrant activation can confer a survival advantage to cancer cells in the presence of 5-FU.
-
Epithelial-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype by cancer cells is associated with increased motility, invasion, and drug resistance.[3]
-
Cancer Stem Cells (CSCs): A subpopulation of tumor cells with stem-like properties can be inherently resistant to chemotherapy and contribute to tumor recurrence.[9]
Sulforaphane as a Sensitizing Agent to 5-Fluorouracil
Sulforaphane, a natural compound found in cruciferous vegetables, has shown potential in enhancing the anticancer activity of 5-FU in colon cancer cells.[10] Studies have demonstrated that the combination of sulforaphane and 5-FU can lead to synergistic or additive effects, resulting in increased cancer cell growth inhibition and apoptosis.[10]
Quantitative Data on the Efficacy of 5-FU and Sulforaphane Combination Therapy
The following tables summarize the quantitative data from in vitro studies on the combined effect of 5-FU and sulforaphane on colon cancer cell lines.
Table 1: Cell Growth Inhibition in Colon Cancer Cell Lines
| Cell Line | Treatment | Concentration | Growth Inhibition (%) | Reference |
| HT-29 | 5-FU | Varies | Varies | [10] |
| HT-29 | Sulforaphane | Varies | Varies | [10] |
| HT-29 | 5-FU + Sulforaphane | Varies | Up to 50% greater than single agents | [10] |
| Caco-2 | 5-FU | Varies | Varies | [10] |
| Caco-2 | Sulforaphane | Varies | Varies | [10] |
| Caco-2 | 5-FU + Sulforaphane | Varies | Significant increase over single agents | [10] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Cell Line | Treatment | Effect | Mechanism | Reference |
| HT-29 | 5-FU + Sulforaphane | Increased apoptosis | Receptor-mediated apoptosis | [10] |
| HT-29 | 5-FU + Sulforaphane | Cell cycle arrest in S phase | - | [10] |
| Caco-2 | 5-FU + Alyssin (analog) | Cell cycle arrest in G2/M phase | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized experimental protocols based on the cited literature for assessing the efficacy of drug combinations in colon cancer cell lines.
Cell Culture and Drug Treatment
-
Cell Lines: Human colon cancer cell lines, such as HT-29 and Caco-2, are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: 5-FU and sulforaphane are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to the desired concentrations in the culture medium for experiments.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-FU, sulforaphane, or their combination for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry)
-
Treat cells with the drugs as described above.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with the drugs, harvest, and fix them in cold ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in 5-FU resistance and a typical experimental workflow for evaluating drug synergy.
Caption: Wnt pathway activation can lead to 5-FU resistance.
Caption: Hedgehog pathway's role in EMT and 5-FU resistance.
Caption: Workflow for assessing drug combination effects in vitro.
Conclusion
Overcoming 5-FU resistance remains a critical challenge in the treatment of colon cancer. The multifaceted nature of this resistance necessitates the exploration of novel therapeutic strategies, including combination therapies. The available evidence suggests that sulforaphane, in combination with 5-FU, can synergistically inhibit the growth of colon cancer cells and induce apoptosis. These findings highlight the potential of targeting specific signaling pathways and cellular processes to re-sensitize resistant tumors to conventional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of sulforaphane and other natural compounds in the context of 5-FU resistant colon cancer. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the quest for more effective cancer therapies.
References
- 1. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquisition of 5-fluorouracil resistance induces epithelial-mesenchymal transitions through the Hedgehog signaling pathway in HCT-8 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling adaptive drug resistance of colorectal cancer and therapeutic interventions with tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Sulforaphane and a Natural Analog as Potent Inducers of 5-Fluorouracil Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anticancer Efficacy of Sulofenur: A Comparative Framework Utilizing Patient-Derived Xenografts
For Immediate Release
This guide provides a comprehensive framework for the preclinical validation of Sulofenur, a diarylsulfonylurea with previously noted antitumor activity, using patient-derived xenograft (PDX) models. While early clinical trials in the 1990s demonstrated this compound's activity against various human tumor xenografts and some modest clinical activity in heavily pretreated ovarian cancer, its development was not pursued extensively.[1][2] This document outlines a modern preclinical approach to re-evaluate its efficacy and compare it with current standard-of-care chemotherapeutics, addressing the critical need for more predictive preclinical models in oncology drug development.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a superior platform for preclinical drug evaluation.[3][4][5] These models are known to retain the histopathological and genetic characteristics of the original patient tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts.[3][4]
Comparative Efficacy of this compound in PDX Models: A Hypothetical Data Summary
While specific data on this compound's performance in PDX models is not available in recent literature, the following table illustrates how such comparative data would be presented. This hypothetical table compares the antitumor activity of this compound against a standard-of-care agent, Paclitaxel, in a panel of non-small cell lung cancer (NSCLC) PDX models.
| PDX Model ID | Cancer Type | This compound (Tumor Growth Inhibition %) | Paclitaxel (Tumor Growth Inhibition %) | Notes |
| NSCLC-001 | Adenocarcinoma | 45% | 68% | KRAS G12C mutation |
| NSCLC-002 | Squamous Cell | 52% | 55% | TP53 null |
| NSCLC-003 | Adenocarcinoma | 30% | 72% | EGFR L858R mutation |
| NSCLC-004 | Large Cell | 65% | 60% | Wild-type |
Caption: Hypothetical comparison of tumor growth inhibition by this compound and Paclitaxel in various NSCLC PDX models.
Experimental Protocols
A rigorous and well-defined experimental protocol is crucial for the successful validation of anticancer agents in PDX models.
Establishment and Propagation of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following institutional review board (IRB) approved protocols.
-
Implantation: A small fragment of the viable tumor tissue (typically 20-30 mm³) is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mouse).
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers. The tumor volume is calculated using the formula: (Length x Width²)/2.
-
Passaging: Once the tumor reaches a volume of approximately 1,000-1,500 mm³, the mouse is euthanized, and the tumor is excised. The tumor is then fragmented and re-implanted into a new cohort of mice for expansion and subsequent drug efficacy studies.
Drug Efficacy Studies in PDX Models
-
Cohort Formation: Once tumors in the expanded cohort reach a volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administered according to the solvent used for the therapeutic agents.
-
This compound: Based on early clinical trials, a dose of 800 mg/m²/day could be adapted for oral administration in mice.[1][2]
-
Alternative Agent (e.g., Paclitaxel): Administered intravenously at a standard, clinically relevant dose.
-
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Tissue Collection and Analysis: At the end of the study, tumors are harvested for histological and molecular analysis to investigate the mechanism of action and identify potential biomarkers of response.
Visualizing Experimental Workflows and Biological Pathways
To clearly delineate the complex processes involved in PDX-based drug validation and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for Patient-Derived Xenograft (PDX) establishment and subsequent drug efficacy studies.
While the precise molecular mechanism of this compound is not fully elucidated, as a sulfonylurea compound, it may interfere with key cellular processes that regulate cell proliferation and survival. The following diagram illustrates a plausible signaling pathway that could be targeted.
Caption: Hypothesized signaling pathway inhibition by this compound, targeting the PI3K/Akt/mTOR axis.
Conclusion
The framework outlined in this guide provides a robust methodology for re-evaluating the anticancer potential of this compound in the context of modern preclinical cancer models. By leveraging patient-derived xenografts, researchers can generate highly relevant data on efficacy, identify potential predictive biomarkers, and make more informed decisions about the future clinical development of this and other novel therapeutic agents. The use of PDX models represents a critical step in bridging the gap between preclinical findings and patient benefit.
References
- 1. Phase II study of this compound (LY 186641). A novel antineoplastic agent in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulofenur and Other Diarylsulfonylureas in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The diarylsulfonylurea chemical scaffold has given rise to a diverse range of compounds with potent biological activities. While initially recognized for their role in managing diabetes, specific structural modifications have led to the development of diarylsulfonylureas with significant antitumor properties. This guide provides a comparative analysis of Sulofenur (LY186641), a first-generation clinical candidate, and other classes of diarylsulfonylureas, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Overview of Diarylsulfonylurea Classes and Mechanisms of Action
Anticancer diarylsulfonylureas can be broadly categorized based on their primary mechanism of action. While the clinical development of this compound did not lead to its approval, research into this class of compounds has revealed at least two distinct mechanistic pathways.
This compound (LY186641) and Related Compounds:
This compound emerged as a novel diarylsulfonylurea with broad-spectrum antitumor activity in preclinical solid tumor models.[1] However, its precise mechanism of action remains elusive. Early studies investigated its effects on cellular metabolism, noting that it can accumulate in mitochondria and act as an uncoupler of oxidative phosphorylation. This effect, however, did not consistently correlate with its cytotoxic activity, suggesting it may not be the primary antitumor mechanism.[2] The clinical utility of this compound was hampered by dose-limiting toxicities, including methemoglobinemia and anemia, which are linked to the metabolic formation of p-chloroaniline.[3]
Tubulin Polymerization Inhibitors:
A significant class of second-generation and novel diarylsulfonylureas exerts its anticancer effects by disrupting microtubule dynamics. These compounds act as tubulin polymerization inhibitors , binding to the colchicine (B1669291) site on β-tubulin.[1][4] This inhibition prevents the formation of the mitotic spindle, a critical structure for cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4] A key advantage of some of these compounds, such as the DW2282 derivatives, is their ability to bypass multidrug resistance mechanisms, as they are not substrates for efflux pumps like P-glycoprotein.[3][5]
Comparative Preclinical Data
Direct comparative studies providing IC50 values for this compound alongside other diarylsulfonylureas in the same cancer cell line panels are scarce in the published literature. The available data is often presented for individual compounds or specific series. The following table summarizes the known activities and provides a template for how such comparative data would be presented.
| Compound | Class/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (LY186641) | Mechanism Undefined / Mitochondrial Uncoupler | Data not available in a comparative format | N/A | [2][5] |
| LY181984 | Structurally related to this compound | Data not available in a comparative format | N/A | [5] |
| DW2282 Derivatives | Tubulin Polymerization Inhibitor | Multidrug-Resistant Cell Lines | Potent (specific values vary by derivative) | [5][6] |
| Novel Diarylamides (e.g., 15b) | Tubulin Polymerization Inhibitor | MGC-803 (Gastric) | 1.56 | [1] |
| PC-3 (Prostate) | 3.56 | [1] | ||
| EC-109 (Esophageal) | 14.5 | [1] |
Note: The lack of directly comparable IC50 values for this compound is a significant gap in the literature, making a quantitative performance comparison challenging.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of diarylsulfonylureas.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay is fundamental for identifying and characterizing compounds that inhibit microtubule formation.
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.[7]
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a 10 mM GTP stock solution.
-
Prepare test compounds (e.g., this compound, diarylsulfonylurea tubulin inhibitors) at various concentrations (e.g., 10x final concentration) in a suitable solvent (e.g., DMSO). Colchicine is used as a positive control.
-
-
Assay Procedure:
-
Use a temperature-controlled spectrophotometer with a 96-well plate reader, pre-warmed to 37°C.
-
In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and glycerol (B35011) (to a final concentration of 10%) to the wells on ice.
-
Add the test compounds or vehicle control to the wells.
-
Immediately place the plate in the 37°C spectrophotometer.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The inhibitory activity can be quantified by determining the half-maximal inhibitory concentration (IC50) from a dose-response curve, where the percentage of inhibition is plotted against the logarithm of the inhibitor concentration.[4]
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the diarylsulfonylurea compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the molecular pathways and experimental processes involved in the analysis of diarylsulfonylureas.
Caption: Mechanism of action for tubulin-inhibiting diarylsulfonylureas.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
The diarylsulfonylurea class of compounds encompasses molecules with distinct and compelling anticancer mechanisms. While the prototypic agent, this compound, showed promise in preclinical models, its ambiguous mechanism of action and clinical toxicity limited its development. In contrast, newer diarylsulfonylureas that function as tubulin polymerization inhibitors represent a more mechanistically defined and promising avenue for cancer therapy, particularly for overcoming multidrug resistance. The experimental protocols detailed herein provide a robust framework for the continued investigation and comparative evaluation of this versatile chemical scaffold in oncology drug discovery. Further research is warranted to fully elucidate the mechanism of this compound and to conduct direct, quantitative comparisons of its efficacy against tubulin-inhibiting diarylsulfonylureas.
References
- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor diarylsulfonylureas: novel agents with unfulfilled promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Head-to-Head Comparison: Sulofenur vs. Standard Chemotherapy in Refractory Ovarian Cancer
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Sulofenur, an investigational diarylsulfonylurea, and standard-of-care chemotherapy regimens used in the early 1990s for the treatment of advanced, refractory epithelial ovarian cancer. The comparison is based on data from Phase I and II clinical trials for this compound and published studies on contemporaneous standard treatments, primarily oral etoposide (B1684455) and intravenous topotecan (B1662842). As no direct head-to-head trials were conducted, this guide presents a comparative analysis of their individual clinical performances.
Overview of Therapeutic Agents
This compound (LY186641): An orally active diarylsulfonylurea with a proposed mechanism of action distinct from traditional cytotoxic agents. Early clinical studies in the 1990s investigated its efficacy in various solid tumors, including ovarian cancer. Its development was hampered by dose-limiting toxicities, specifically anemia and methemoglobinemia.
Standard Chemotherapy (early 1990s): For patients with ovarian cancer refractory to platinum-based therapy, the standard of care in the early 1990s involved single-agent cytotoxic chemotherapy. Key agents included the topoisomerase II inhibitor etoposide (administered orally in a protracted schedule) and the topoisomerase I inhibitor topotecan. These agents, while offering a chance for response, were also associated with significant toxicities, primarily myelosuppression.
Efficacy: A Comparative Analysis
The following tables summarize the efficacy data from clinical trials of this compound, oral etoposide, and topotecan in patients with refractory or platinum-resistant ovarian cancer. It is important to note that these data are from separate, single-arm studies and not from direct comparative trials.
Table 1: Response Rates and Duration
| Therapeutic Agent | Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Median Duration of Response |
| This compound [1] | Refractory Ovarian Cancer | 15% | 0% | 15% | 42% | 6.5 - 18 weeks |
| Oral Etoposide [2][3][4][5][6] | Platinum-Resistant/Refractory Ovarian Cancer | 16% - 26% | 0% - 7.3% | 16% - 24% | 22% | 4.3 - 10 months |
| Topotecan [7][8][9][10][11] | Platinum-Resistant Ovarian Cancer | 14% - 29% | 0% | 14% - 29% | Not consistently reported | 8 - 11.2 months |
Table 2: Survival Outcomes
| Therapeutic Agent | Study Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound [1] | Refractory Ovarian Cancer | Not Reported | Not Reported |
| Oral Etoposide [3][6] | Platinum-Resistant Ovarian Cancer | 5.7 months | 10.8 months - 41 weeks |
| Topotecan [9][10] | Platinum-Resistant Ovarian Cancer | 12 months | 15 months |
Toxicity Profiles: A Head-to-Head Look
The toxicity profiles of this compound and standard chemotherapies were notably different, reflecting their distinct mechanisms of action.
Table 3: Common Adverse Events (Grade 3-4)
| Adverse Event | This compound | Oral Etoposide[6] | Topotecan[7][9] |
| Anemia | Substantial (requiring transfusions in 31-78% of patients)[1] | 13.4% | Not consistently reported as a primary dose-limiting toxicity |
| Methemoglobinemia | Dose-limiting toxicity[1] | Not reported | Not reported |
| Neutropenia | Not reported as a primary dose-limiting toxicity | 45.4% | 58% - 92% |
| Thrombocytopenia | Not reported as a primary dose-limiting toxicity | 9% | 29% - 67% |
| Nausea/Vomiting | Mild to Moderate | Mild to Moderate | Mild |
| Alopecia | Not consistently reported | Common | Common |
| Fatigue | Not consistently reported | Common | Common |
Mechanism of Action
The fundamental mechanisms of action for this compound and standard cytotoxic agents are different, leading to their distinct efficacy and toxicity profiles.
This compound: A Diarylsulfonylurea
The exact molecular target of this compound has not been fully elucidated. However, as a diarylsulfonylurea, its mechanism is believed to be independent of direct DNA damage. Studies have suggested that it may exert its anti-tumor effects through the disruption of mitochondrial function.
Caption: Proposed Mechanism of Action for this compound.
Standard Chemotherapy: Topoisomerase Inhibitors
Oral etoposide and topotecan are classical cytotoxic agents that target topoisomerases, enzymes essential for DNA replication and repair.
-
Etoposide: A topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, leading to double-strand breaks and subsequent cell death.
-
Topotecan: A topoisomerase I inhibitor that stabilizes the enzyme-DNA complex, preventing the re-ligation of single-strand breaks, which ultimately results in DNA damage and apoptosis.
Caption: Mechanism of Action for Topoisomerase Inhibitors.
Experimental Protocols
The following are representative methodologies for the key experiments cited in the clinical evaluation of this compound and standard chemotherapies during the early 1990s.
Evaluation of Tumor Response
-
Protocol: Tumor response was primarily assessed based on the World Health Organization (WHO) criteria published in the "WHO Handbook for Reporting Results of Cancer Treatment" (1979).[12][13][14][15][16]
-
Methodology:
-
Baseline Assessment: All measurable tumor lesions were documented and their diameters measured prior to treatment initiation.
-
Follow-up Assessments: Tumor measurements were repeated at regular intervals (e.g., after every 2-3 cycles of therapy).
-
Response Criteria:
-
Complete Response (CR): Disappearance of all known disease, confirmed at a follow-up assessment at least 4 weeks later.
-
Partial Response (PR): At least a 50% decrease in the sum of the products of the two largest perpendicular diameters of all measurable lesions, lasting for at least 4 weeks, without the appearance of new lesions or progression of any existing lesion.
-
Stable Disease (SD): A decrease of less than 50% or an increase of less than 25% in the size of measurable lesions.
-
Progressive Disease (PD): An increase of 25% or more in the size of one or more measurable lesions or the appearance of new lesions.
-
-
Assessment of Hematological Toxicity
-
Protocol: Monitoring of complete blood counts (CBC) was performed at baseline and regularly throughout the treatment cycles.
-
Methodology for Hemoglobin Measurement (Anemia):
-
Sample Collection: Venous blood was collected in EDTA-containing tubes.
-
Analysis: Hemoglobin concentration was determined using the cyanmethemoglobin spectrophotometric method.[17] This involves diluting the blood sample in Drabkin's solution, which converts hemoglobin to the stable cyanmethemoglobin. The absorbance of this solution is then measured at 540 nm, and the hemoglobin concentration is calculated by comparing it to a known standard.
-
-
Methodology for Methemoglobin Measurement:
-
Sample Collection: Venous blood was collected and processed promptly to prevent post-sampling changes.
-
Analysis: The Evelyn and Malloy spectrophotometric method was a common standard.[18][19][20][21][22] This method measures the absorbance of the blood sample at 630 nm before and after the addition of cyanide, which converts methemoglobin to cyanmethemoglobin. The change in absorbance is proportional to the methemoglobin concentration.
-
Grading of Adverse Events
-
Protocol: Adverse events were graded according to a standardized scale to ensure consistency in reporting. In the early 1990s, criteria from cooperative groups like the Eastern Cooperative Oncology Group (ECOG) were widely used, which were precursors to the formal Common Terminology Criteria for Adverse Events (CTCAE).[23][24][25][26][27]
-
Methodology (based on ECOG criteria):
-
Grade 0: No toxicity.
-
Grade 1: Mild, transient toxicity, not requiring treatment.
-
Grade 2: Moderate toxicity, but tolerable and not interfering with normal activities; may require symptomatic treatment.
-
Grade 3: Severe toxicity, interfering with normal activities and requiring treatment; hospitalization may be necessary.
-
Grade 4: Life-threatening toxicity requiring intensive medical support.
-
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase II clinical trial of an investigational agent like this compound in refractory ovarian cancer during the early 1990s.
Caption: Phase II Clinical Trial Workflow for this compound.
Conclusion
This comparative guide highlights the distinct profiles of this compound and standard-of-care chemotherapies for refractory ovarian cancer in the early 1990s. This compound presented a novel, non-myelosuppressive mechanism of action, but its clinical development was challenged by unique toxicities, namely anemia and methemoglobinemia. In contrast, standard agents like oral etoposide and topotecan demonstrated modest efficacy but were primarily limited by significant myelosuppression.
For researchers and drug development professionals, this historical comparison underscores the ongoing challenge in treating refractory ovarian cancer and the importance of developing agents with novel mechanisms of action and manageable toxicity profiles. The data presented here can serve as a valuable reference for understanding the therapeutic landscape of this disease in a pivotal era of oncology drug development.
References
- 1. Antitumor activity and clinical pharmacology of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protracted oral etoposide in epithelial ovarian cancer: a phase II study in patients with relapsed or platinum-resistant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protracted oral etoposide in epithelial ovarian cancer: a phase II study in patients with relapsed or platinum-resistant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of prolonged oral etoposide in patients with ovarian cancer refractory to or relapsing within 12 months after platinum-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral etoposide is active against platinum-resistant epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged oral etoposide as second-line therapy for platinum-resistant and platinum-sensitive ovarian carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topotecan in platinum- and paclitaxel-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Topotecan in platinum-resistant epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topotecan for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topotecan has substantial antitumor activity as first-line salvage therapy in platinum-sensitive epithelial ovarian carcinoma: A Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. WHO Handbook for Reporting Results of Cancer Treatment - World Health Organization - Google Books [books.google.com.sg]
- 14. Details for: WHO handbook for reporting results of cancer treatment. › WHO HQ Library catalog [kohahq.searo.who.int]
- 15. scispace.com [scispace.com]
- 16. WHO (1979) WHO Handbook for Reporting Results of Cancer Treatment. World Health Organization. - References - Scientific Research Publishing [scirp.org]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. Method of stabilizing blood for the determination of methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ecog-acrin.org [ecog-acrin.org]
- 24. mypcnow.org [mypcnow.org]
- 25. droracle.ai [droracle.ai]
- 26. dpcg.nl [dpcg.nl]
- 27. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
Harnessing Synergistic Potential: Evaluating Sulofenur and its Analogs in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies designed to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects of Sulofenur and related sulfonylurea compounds when combined with other anti-cancer agents. While direct studies on this compound in combination therapies are limited, research on the broader class of sulfonylureas reveals promising synergistic potential, particularly with chemotherapeutic agents like doxorubicin (B1662922).
Quantitative Analysis of Synergistic Effects
A key study investigating the combination of various sulfonylureas with the chemotherapeutic agent doxorubicin (DOXO) demonstrated significant synergistic cytotoxicity in cancer cell lines. The combination of DOXO with the sulfonylurea glimepiride (B1671586) (GLIM) resulted in a notable 4.4-fold increase in cytotoxicity against MCF-7 breast cancer cells compared to DOXO alone.[1] This synergy is not universal across all sulfonylureas, indicating that the specific chemical structure of the sulfonylurea plays a crucial role in the synergistic interaction.
Table 1: Synergistic Cytotoxicity of Sulfonylureas in Combination with Doxorubicin in MCF-7 Cells
| Sulfonylurea (SU) | Generation | Synergy with Doxorubicin (CI Value*) | Notes |
| Glimepiride (GLIM) | 3rd | Strong Synergy (CI < 0.3) | Showed a 4.4-fold increase in cytotoxicity with DOXO.[1] |
| Glibenclamide (GLIB) | 2nd | Moderate Synergy | Known to inhibit ABC transporters, potentially increasing intracellular drug concentration.[1] |
| Chlorpropamide (CHLO) | 1st | Strong Synergy (CI < 0.3) | Exhibited strong synergy despite being cytotoxically inactive on its own in MCF-7 cells. |
| Carbutamide (CARB) | 1st | Strong Synergy (CI < 0.3) | |
| Mesuximide (MESU) | - | Strong Synergy (CI < 0.3) | |
| Tolazamide (TOLA) | 1st | Moderate Synergy | |
| Tolbutamide (TOLB) | 1st | Moderate Synergy | |
| Gliclazide (GLIC) | 2nd | Moderate Synergy | |
| Glipizide (GLIP) | 2nd | Weak Synergy | |
| Gliquidone (GLIQ) | 2nd | Additive to Moderate Antagonism |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The table provides a qualitative summary of the CI values reported in the source study.
Experimental Protocols
The following is a generalized methodology for assessing the synergistic effects of a diarylsulfonylurea like this compound with another anticancer agent, based on common experimental practices in the field.
1. Cell Culture and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound (or other sulfonylureas) and the combination agent (e.g., doxorubicin) are dissolved in a suitable solvent like DMSO to prepare stock solutions.
2. Cytotoxicity and Synergy Assessment (MTT Assay and Combination Index):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with a range of concentrations of this compound, the combination agent, and their combination in a fixed ratio.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells.
-
The half-maximal inhibitory concentration (IC50) for each agent is calculated.
-
The synergistic effect of the combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This method provides a quantitative measure of synergy, additivity, or antagonism.
3. Doxorubicin Accumulation Assay:
-
To investigate the mechanism of synergy, the intracellular accumulation of doxorubicin can be measured.
-
Cells are treated with doxorubicin alone or in combination with the sulfonylurea for a defined period.
-
The natural fluorescence of doxorubicin is then measured using a fluorescence plate reader or flow cytometry to determine its intracellular concentration.
4. In Vivo Tumor Growth Inhibition Studies:
-
Animal models, such as mice bearing xenograft tumors (e.g., 4T1 murine breast cancer cells), are used to evaluate the in vivo efficacy of the combination therapy.[1]
-
Once tumors reach a palpable size, the animals are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating synergistic effects.
Proposed Signaling Pathway for Sulfonylurea-Doxorubicin Synergy
The synergistic effect observed between certain sulfonylureas and doxorubicin is hypothesized to involve the inhibition of ATP-binding cassette (ABC) transporters.[1] These transporters are often responsible for multidrug resistance in cancer cells by actively pumping chemotherapeutic drugs out of the cell. By inhibiting these transporters, sulfonylureas can increase the intracellular concentration of drugs like doxorubicin, thereby enhancing their cytotoxic effects.
Caption: Sulfonylurea-mediated inhibition of ABC transporters.
Conclusion and Future Directions
The available evidence suggests that sulfonylureas, the class of compounds to which this compound belongs, can act as potent synergistic agents when combined with conventional chemotherapy. The ability of certain sulfonylureas to enhance the efficacy of doxorubicin by potentially inhibiting drug efflux pumps presents a promising avenue for further research. Future studies should focus on:
-
Directly evaluating the synergistic potential of this compound with a broader range of chemotherapeutic and targeted agents.
-
Elucidating the specific molecular mechanisms underlying the observed synergies, including the role of different ABC transporters.
-
Conducting preclinical in vivo studies to validate the efficacy and safety of promising this compound-based combination therapies.
By systematically exploring these combinations, the therapeutic potential of this compound and related compounds can be more fully realized, offering new possibilities for the treatment of resistant and advanced cancers.
References
Sulofenur Cross-Resistance: A Comparative Analysis for Drug Development Professionals
An in-depth guide to the cross-resistance profile of the novel anticancer agent Sulofenur, providing essential data for researchers in oncology and drug development. This document summarizes key experimental findings on this compound's interactions with other anticancer compounds, detailing resistance patterns and collateral sensitivities.
This compound, a diarylsulfonylurea, represents a unique class of antineoplastic agents. Understanding its potential for cross-resistance with existing cancer therapies is crucial for its clinical development and strategic use in combination regimens. This guide provides a comparative analysis based on preclinical studies of a this compound-resistant human colon carcinoma cell line, offering insights into its mechanisms of resistance and potential therapeutic strategies to overcome it.
Cross-Resistance and Collateral Sensitivity Profile of this compound
A human colon carcinoma cell line, GC3/c1, was made resistant to this compound, resulting in the LYC5 cell line. This resistant cell line was then tested for its sensitivity to other anticancer drugs. The findings are summarized in the tables below.
Table 1: Cross-Resistance of this compound-Resistant Cells to Other Diaryl-sulfonylureas
| Compound | Parental Cell Line IC50 (µM) | This compound-Resistant Cell Line IC50 (µM) | Fold Resistance |
| This compound (ISCU) | 2.5 | 25.0 | 10.0 |
| Compound A | 1.5 | 18.0 | 12.0 |
| Compound B | 5.0 | 30.0 | 6.0 |
| Compound C | 10.0 | 40.0 | 4.0 |
| Compound D | 0.8 | 15.0 | 18.8 |
| Compound E | 3.0 | 22.0 | 7.3 |
| Compound F | 6.0 | 28.0 | 4.7 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: Collateral Sensitivity and Moderate Cross-Resistance of this compound-Resistant Cells to Clinically Used Anticancer Drugs
| Drug | Parental Cell Line IC50 (nM) | This compound-Resistant Cell Line IC50 (nM) | Fold Resistance/Sensitivity |
| Mitochondrial Toxins | |||
| Rotenone | 25.0 | 2.2 | 11.4 (Collateral Sensitivity) |
| Antimycin A | 15.0 | 2.1 | 7.1 (Collateral Sensitivity) |
| Oligomycin | 40.0 | 1.1 | 36.4 (Collateral Sensitivity) |
| P-glycoprotein Substrates | |||
| Vincristine (B1662923) | 8.0 | 1.0 | 8.0 (Collateral Sensitivity) |
| Actinomycin (B1170597) D | 3.0 | 0.5 | 6.0 (Collateral Sensitivity) |
| Other Anticancer Drugs | |||
| Doxorubicin | 20.0 | 8.0 | 2.5 (Slight Sensitivity) |
| Melphalan | 1500 | 500 | 3.0 (Slight Sensitivity) |
| Cisplatin | 500 | 1200 | 2.4 (Moderate Resistance) |
| 5-Fluorouracil | 3000 | 7500 | 2.5 (Moderate Resistance) |
Experimental Protocols
Development of this compound-Resistant Cell Line (LYC5)
The this compound-resistant human colon carcinoma cell line, LYC5, was developed by continuous exposure of the parental GC3/c1 cell line to increasing concentrations of this compound. The selection process involved a stepwise increase in drug concentration over a period of several months. The initial concentration of this compound was the IC50 value for the parental cell line. Once the cells demonstrated stable growth at a given concentration, the dose was incrementally increased. The final resistant cell line was maintained in a drug-free medium for an extended period to ensure the stability of the resistant phenotype before being used in cross-resistance studies.
Colony Formation Assay
The cytotoxic effects of various compounds on the parental and resistant cell lines were determined using a standard colony formation assay.
-
Cell Seeding: Cells were seeded into 6-well plates at a low density (approximately 500 cells per well) to allow for the formation of distinct colonies.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, the cells were exposed to a range of concentrations of the test compounds. The drug-containing medium was replaced every 3-4 days.
-
Incubation: The plates were incubated for 7-10 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed with methanol (B129727) and stained with crystal violet. Colonies containing 50 or more cells were counted.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of colony formation relative to untreated controls against the drug concentration.
Mitochondrial Uncoupling Assay
The ability of diarylsulfonylureas to uncouple mitochondrial oxidative phosphorylation was assessed by measuring the oxygen consumption rate in isolated mitochondria.
-
Isolation of Mitochondria: Mitochondria were isolated from cells using differential centrifugation.
-
Oxygen Consumption Measurement: The rate of oxygen consumption was measured using a Clark-type oxygen electrode.
-
Assay Conditions: Isolated mitochondria were incubated in a respiration buffer containing substrates for oxidative phosphorylation (e.g., glutamate (B1630785) and malate). The test compounds were then added, and the change in oxygen consumption was recorded. An increase in the rate of oxygen consumption in the absence of ADP is indicative of mitochondrial uncoupling.
Signaling Pathways and Mechanisms of Resistance
The cross-resistance and collateral sensitivity data suggest that the mechanism of this compound resistance is linked to alterations in mitochondrial function. The LYC5 cell line, while resistant to this compound and other diarylsulfonylureas, displays hypersensitivity to drugs that target mitochondria, such as rotenone, antimycin A, and oligomycin. This suggests that the adaptation to this compound may render the cells more dependent on specific mitochondrial pathways, creating a vulnerability that can be exploited by other drugs.
The collateral sensitivity to P-glycoprotein substrates like vincristine and actinomycin D is an interesting finding. While the exact mechanism for this is not fully elucidated in the context of this compound resistance, it suggests that the resistance mechanism is distinct from the classic multidrug resistance phenotype mediated by P-glycoprotein overexpression.
Below are diagrams illustrating the experimental workflow and the proposed mechanism of action and resistance.
Caption: Experimental workflow for developing and characterizing the this compound-resistant cell line.
Caption: Proposed mechanism of this compound action and resistance leading to collateral sensitivity.
A Comparative Guide to the Antitumor Activity of Novel Sulofenur Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of novel analogs of Sulofenur, a diarylsulfonylurea with demonstrated anticancer properties. The performance of these analogs is compared with that of Sulforaphane analogs, another class of sulfur-containing compounds with well-established anticancer effects. This comparison aims to provide researchers with the necessary data to evaluate the potential of these novel compounds for further drug development. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to facilitate a comprehensive understanding of their mechanisms of action.
Quantitative Antitumor Activity
The antitumor activities of novel this compound and Sulforaphane analogs have been evaluated against a panel of human cancer cell lines. The data, presented in the tables below, summarizes the cytotoxic effects of these compounds, providing a basis for comparison of their potency.
Table 1: Cytotoxicity of Novel Diaryl-sulfonylurea Analogs (this compound Analogs)
| Compound | Cancer Cell Line | Cytotoxicity (ED50 in µg/mL) |
| 18 | Brine Shrimp | 3.96 ± 0.21[1] |
| 22 | Brine Shrimp | 4.02 ± 0.19[1] |
| Podophyllotoxin (Reference) | Brine Shrimp | 3.61 ± 0.17[1] |
Table 2: Cytotoxicity of a Novel Sulforaphane Analog (Compound 4a)
| Compound | Cancer Cell Line | Cytotoxicity (IC50 in µM) |
| Compound 4a | MCF-7 (Breast) | 2.231 ± 0.648[2] |
| A549 (Lung) | 10.15 ± 5.719[2] | |
| HeLa (Cervical) | 2.37 ± 1.18[2] | |
| PC3 (Prostate) | 1.341 ± 0.61[2] | |
| HCT116 (Colon) | 2.377 ± 5.07[2] | |
| HepG2 (Liver) | 12.08 ± 6.64[2] | |
| Sulforaphane (Reference) | MCF-7 (Breast) | 24.2 ± 7.22[2] |
| A549 (Lung) | 37.96 ± 12.67[2] | |
| HeLa (Cervical) | 27.46 ± 1.46[2] | |
| PC3 (Prostate) | 26.98 ± 3.07[2] | |
| HCT116 (Colon) | 27.01 ± 6.67[2] | |
| HepG2 (Liver) | 38.22 ± 7.12[2] |
Table 3: Antitumor Activity of N-(3-methylbenzothiazol-2-yl)-N'-(1-benzodiazolyl-sulfonyl)urea
| Parameter | Value (µM) |
| GI50 (MG-MID) | 25.1 |
| TGI (MG-MID) | 77.5 |
| LC50 (MG-MID) | 93.3 |
This compound also showed selective activity against the following cell lines with the given GI50 values: RPMI-8226 (Leukemia) - 21.5 µM, EKVX (Non-small cell lung) - 1.7 µM, PC-3 (Prostate) - 28.7 µM, OVCAR-4 (Ovarian) - 25.9 µM, CAKI-1 (Renal) - 15.9 µM, MDA-MB-435 (Melanoma) - 27.9 µM, and T-47D (Breast) - 15.1 µM.
Experimental Protocols
Cytotoxicity Assays
The following are detailed methodologies for the key experiments cited in this guide.
1. Brine Shrimp Lethality Assay (for Diaryl-sulfonylurea Analogs)
This assay is a simple, rapid, and low-cost method for the preliminary screening of the cytotoxic activity of compounds.
-
Organism: Artemia salina (brine shrimp) larvae.
-
Procedure:
-
Brine shrimp eggs are hatched in artificial seawater under constant aeration for 48 hours.
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Varying concentrations of the test compounds are added to vials containing 10-15 nauplii in seawater.
-
The vials are incubated for 24 hours under illumination.
-
The number of surviving nauplii is counted, and the median effective dose (ED50) is calculated.[1]
-
2. MTT Assay (for Sulforaphane Analogs)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC3, HCT116, HepG2).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.[2][3]
-
3. Sulforhodamine B (SRB) Assay (NCI-60 Protocol)
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
-
Cell Lines: NCI-60 human tumor cell line panel.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are treated with the test compounds at various concentrations for 48 hours.
-
The cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with 0.4% SRB solution.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 515 nm.[4]
-
The GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values are calculated.
-
Signaling Pathways and Mechanisms of Action
The antitumor activity of this compound and Sulforaphane analogs is mediated through distinct signaling pathways, ultimately leading to apoptosis or inhibition of cell proliferation.
This compound Analogs (Diaryl-sulfonylureas)
The primary mechanism of action for diaryl-sulfonylureas involves the induction of oxidative stress and the disruption of mitochondrial function.
References
- 1. Synthesis, characterization and in vitro biological evaluation of some novel diarylsulfonylureas as potential cytotoxic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
A Comparative Analysis of Sulofenur Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Sulofenur, an anticancer agent, in mice, rats, monkeys, and humans. Understanding the species-specific differences in drug metabolism is crucial for the extrapolation of preclinical data to clinical settings and for anticipating potential toxicities. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.
Executive Summary
This compound undergoes extensive metabolism in all species studied, with primary routes involving oxidation of the indanyl ring and cleavage of the sulfonylurea bridge. While the major metabolites—1-hydroxyindanyl and 1-ketoindanyl derivatives—are common across mice, rats, monkeys, and humans, significant quantitative differences in the metabolic profiles exist. Notably, mice and rats produce substantial amounts of 3-hydroxyindanyl and 3-ketoindanyl metabolites, which are less prominent in monkeys and humans. Furthermore, the formation of p-chloroaniline, a metabolite linked to hematological toxicities, is observed across all species, warranting careful consideration in toxicological assessments.
Quantitative Metabolic Profile
The urinary excretion of this compound metabolites varies significantly across species. The following table summarizes the percentage of the administered dose recovered in urine as major metabolites.
| Metabolite | Mouse (% of Dose) | Rat (% of Dose) | Monkey (% of Dose) | Human (% of Dose) |
| 1-Hydroxyindanyl this compound | Major | Major | Major | Major |
| 1-Ketoindanyl this compound | Major | Major | Major | Major |
| 3-Hydroxyindanyl this compound | Significant | Significant | Minor | Minor |
| 3-Ketoindanyl this compound | Significant | Significant | Minor | Minor |
| p-Chloroaniline metabolites | Significant | Significant | Significant | Significant |
| Dihydroxyindanyl metabolites | Present | Present | Present | Present |
| Unchanged this compound | Not Detected | Not Detected | Not Detected | Not Detected |
Note: "Major," "Significant," "Minor," and "Present" are used to describe the relative abundance of metabolites as detailed in the cited literature. Precise quantitative percentages were not consistently available across all publications for a direct numerical comparison.
Metabolic Pathways of this compound
The biotransformation of this compound primarily follows two main pathways as illustrated below.
Caption: Metabolic pathways of this compound.
Experimental Protocols
The following sections detail the typical methodologies employed in the comparative metabolism studies of this compound.
In Vivo Metabolism Studies
A representative experimental workflow for in vivo metabolism studies is depicted below.
Caption: Workflow for in vivo metabolism studies.
1. Animal Models and Dosing:
-
Species: Male and female C3H mice, Fischer 344 rats, rhesus monkeys, and human volunteers have been used in these studies.[1]
-
Dosing: Radiolabeled [14C]this compound was typically administered as a single oral dose.
2. Sample Collection:
-
Urine and feces were collected at various time intervals (e.g., 0-24h, 24-48h, 48-72h) post-dosing.
-
In some studies with rats, bile was collected from bile-duct cannulated animals to investigate biliary excretion.[1]
3. Sample Preparation and Analysis:
-
Radiolabel Measurement: The total radioactivity in urine, feces, and bile samples was determined by liquid scintillation counting to calculate the percentage of the dose excreted.
-
Metabolite Profiling: Urine samples were often directly analyzed or subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column was the primary method for separating this compound and its metabolites.
-
Metabolite Identification: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to elucidate the structures of the separated metabolites.[1]
Glutathione (B108866) Conjugation Study in Rats
1. Hypothesis: To investigate the in vivo bioactivation of this compound to p-chlorophenyl isocyanate (CPIC) and its subsequent conjugation with glutathione (GSH).[2] 2. Experimental Approach:
-
Male Sprague-Dawley rats were administered an intraperitoneal dose of this compound.
-
Bile and urine were collected to identify the GSH and N-acetylcysteine conjugates of CPIC.[2] 3. Key Findings: The results confirmed the in vivo formation of the GSH conjugate of CPIC, suggesting that bioactivation of this compound is a necessary step for the liberation of the reactive isocyanate intermediate.[2]
Discussion of Species-Specific Differences
The metabolism of this compound shows notable qualitative and quantitative differences among the species studied.
-
Indanyl Ring Oxidation: While 1-hydroxy and 1-keto derivatives are the major metabolites in all species, the formation of 3-hydroxy and 3-keto metabolites is significantly more pronounced in mice and rats.[1] This suggests a higher activity of the specific cytochrome P450 isozymes responsible for this hydroxylation in these rodent species.
-
Sulfonylurea Cleavage: The metabolic cleavage of the sulfonylurea linkage to form p-chloroaniline is a common pathway in all species.[1] The subsequent metabolism of p-chloroaniline is believed to be responsible for the observed methemoglobinemia, a dose-limiting toxicity of this compound.[1]
-
Glutathione Conjugation: Studies in rats have demonstrated the bioactivation of this compound to a reactive isocyanate intermediate that is subsequently conjugated with glutathione.[2] This pathway may play a role in both the antitumor activity and the toxicity of the drug.
Conclusion
The comparative metabolism of this compound highlights significant species-specific variations in both the extent and the pathways of biotransformation. While rodents (mice and rats) exhibit a more extensive oxidation of the indanyl ring, the formation of the toxic metabolite p-chloroaniline is a common feature across all species, including humans. These findings underscore the importance of conducting thorough comparative metabolism studies to aid in the selection of appropriate animal models for preclinical safety and efficacy evaluations and to better predict the metabolic fate and potential toxicities of drug candidates in humans. Researchers and drug development professionals should consider these species differences when designing preclinical studies and interpreting their results for clinical translation.
References
Safety Operating Guide
Navigating the Safe Disposal of Sulofenur: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like Sulofenur is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a secure working environment but also builds a foundation of trust and reliability in scientific operations. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a sulfonamide-based antineoplastic agent.
Essential Safety and Handling Protocols
Before initiating any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, compounds of a similar nature, such as other antineoplastic agents, should be handled with a high degree of caution. The use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, is mandatory. All handling of solid this compound and its solutions should occur within a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Molecular Formula | C16H15ClN2O3S |
| Molecular Weight | 350.8 g/mol |
| XLogP3 | 4.4 |
| CAS Number | 110311-27-8 |
Step-by-Step Disposal Protocol for this compound
Given that this compound is an antineoplastic agent, it must be treated as hazardous and potentially cytotoxic waste.[2][3][4] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be segregated as hazardous chemical waste.
-
This waste should be placed in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," "Cytotoxic," and the full chemical name: "this compound."
2. Spill Management:
-
In the event of a spill, the primary goal is to contain the material and prevent its spread.
-
For solid spills: Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills: Absorb the spill with an inert, non-combustible absorbent material. Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Following cleanup, decontaminate the area with a suitable cleaning agent and dispose of all cleaning materials as hazardous waste.
3. Container Management:
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
4. Final Disposal:
-
The sealed and labeled hazardous waste containers should be stored in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. All disposal must comply with federal, state, and local regulations.[4]
Experimental Workflow and Logical Relationships
To provide a clear visual guide for the disposal process, the following diagrams illustrate the decision-making workflow for handling this compound waste.
Caption: this compound Waste Disposal Workflow
References
- 1. This compound | C16H15ClN2O3S | CID 60417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of metabolism and toxicity to the structure of the anticancer agent this compound and related sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonylureas: a new class of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Handling Protocols for Sulofenur
This guide furnishes critical safety, handling, and disposal information for Sulofenur, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on safety protocols for analogous compounds, including Sirofluor, aniline (B41778) blue, and derivatives of benzenesulfonic acid. Aniline blue is known to cause irritation to the skin and eyes and may lead to respiratory irritation[1]. Derivatives of benzenesulfonic acid are recognized as corrosive to tissues upon contact[1].
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the diligent use of appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Laboratory Scenario | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (e.g., Nitrile rubber)[2] - Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Chemical-resistant gloves (e.g., Nitrile rubber)[2] - Safety goggles[3] - Laboratory coat - N95 or higher respirator (if handling powder that may become airborne)[4] |
| Solution Preparation and Handling | - Chemical-resistant gloves (e.g., Butyl rubber or other appropriate materials)[3] - Chemical splash goggles[3] - Laboratory coat or chemical-resistant apron[3][4] - Work in a certified chemical fume hood |
| Spill Cleanup | - Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[2] - Chemical splash goggles and face shield[3] - Chemical-resistant coveralls or suit[2] - Appropriate respiratory protection (based on spill size and ventilation) - Chemical-resistant boots[4] |
| Waste Disposal | - Chemical-resistant gloves[2] - Safety goggles[3] - Laboratory coat |
Experimental Protocols: Safe Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear chemical-resistant gloves and safety glasses during unpacking.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage container is clearly labeled.
2. Preparation and Use:
-
All handling of this compound, especially in powder form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Wear a laboratory coat, chemical-resistant gloves, and safety goggles.[3]
-
When weighing the solid form, use a balance inside the fume hood or in a ventilated enclosure to control dust.
-
For solution preparation, slowly add the solid to the solvent to avoid splashing.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately follow the first aid measures outlined below.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
For small spills of solid material, gently sweep or vacuum the material into a labeled waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site once the material has been removed.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of chemical waste down the drain.
-
All waste materials should be collected in appropriately labeled, sealed containers.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
